molecular formula C8H14Cl2N2 B6172556 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2445792-45-8

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Katalognummer: B6172556
CAS-Nummer: 2445792-45-8
Molekulargewicht: 209.11 g/mol
InChI-Schlüssel: IEJFBVPCJOVGAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 209.11 g/mol. The purity is usually 95.
BenchChem offers high-quality 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2445792-45-8

Molekularformel

C8H14Cl2N2

Molekulargewicht

209.11 g/mol

IUPAC-Name

1-(2-methylpyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-6(9)8-4-3-5-10-7(8)2;;/h3-6H,9H2,1-2H3;2*1H

InChI-Schlüssel

IEJFBVPCJOVGAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=N1)C(C)N.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

A Technical Guide to 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in Research

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold stands as a cornerstone, integral to the development of a vast array of therapeutic agents and functional molecules.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in imparting desirable physicochemical and pharmacological properties.[1] Within this privileged class of heterocycles, 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride emerges not as an end-product, but as a highly valuable and strategic building block. This guide elucidates the technical rationale behind its utility in research, focusing on its structural attributes and its role as a precursor to more complex, biologically active compounds.

The core of this compound's utility lies in the unique arrangement of its functional groups: a pyridine ring, a methyl group at the 2-position, and an aminoethyl group at the 3-position. This specific substitution pattern offers a confluence of electronic and steric properties that can be strategically exploited in the design and synthesis of novel molecules with potential applications in oncology, neuroscience, and anti-infective research.

Synthesis and Characterization: Ensuring a Reliable Starting Point

The synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a multi-step process that begins with commercially available starting materials. While specific, detailed synthetic procedures for this exact molecule are not extensively published in peer-reviewed literature, a general and representative synthetic workflow can be outlined based on established organic chemistry principles for analogous structures.

General Synthetic Workflow

A plausible synthetic route would involve the initial construction of the 2-methyl-3-substituted pyridine core, followed by the introduction of the aminoethyl side chain.

Diagram: Representative Synthetic Pathway

G cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Amination and Salt Formation Starting_Materials Simple Precursors Pyridine_Core 2-Methyl-3-cyanopyridine Starting_Materials->Pyridine_Core Condensation/Cyclization Grignard_Reaction Grignard Reaction (+ CH3MgBr) Pyridine_Core->Grignard_Reaction Ketone_Intermediate 1-(2-methylpyridin-3-yl)ethan-1-one Grignard_Reaction->Ketone_Intermediate Reductive_Amination Reductive Amination (+ NH3, H2/Pd) Ketone_Intermediate->Reductive_Amination Final_Product 1-(2-methylpyridin-3-yl)ethan-1-amine Reductive_Amination->Final_Product HCl_Treatment Treatment with HCl Final_Product->HCl_Treatment Dihydrochloride_Salt 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride HCl_Treatment->Dihydrochloride_Salt

Caption: A generalized synthetic workflow for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

Characterization and Quality Control

Ensuring the purity and identity of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is paramount before its use in subsequent reactions. Standard analytical techniques are employed for its characterization.

Analytical Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify the positions of protons and carbons.Characteristic shifts for the pyridine ring protons, the methyl group, and the aminoethyl side chain.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.A molecular ion peak corresponding to the free base (C₈H₁₂N₂) and fragmentation patterns consistent with the structure.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for N-H (amine), C-H (aliphatic and aromatic), and C=N/C=C (pyridine ring) bonds.
Elemental Analysis To determine the percentage composition of C, H, N, and Cl, confirming the dihydrochloride salt form.Experimental percentages should align with the calculated values for C₈H₁₄Cl₂N₂.

Research Applications: A Versatile Scaffold for Drug Discovery

The primary research application of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is as a versatile chemical intermediate for the synthesis of more complex and often biologically active molecules. Its value stems from the strategic placement of its functional groups, which allows for diverse chemical modifications.

Neurological Disorders and Receptor Modulation

The pyridinylethanamine core is a common motif in compounds targeting the central nervous system (CNS).[3] Analogs of this structure have been investigated for their potential to modulate various neurotransmitter receptors.

  • Metabotropic Glutamate Receptors (mGluRs): The 2-methylpyridine moiety is a key feature in antagonists of the mGlu5 receptor, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP). While the subject compound is not a direct mGluR5 antagonist, its structural similarity suggests its potential as a starting point for the synthesis of novel mGluR modulators.

  • Nicotinic Acetylcholine Receptors (nAChRs): Pyridine-based compounds are also known to interact with nAChRs. The 2-methyl-3-aminoethylpyridine scaffold can be elaborated to explore new ligands for these receptors, which are implicated in cognitive function and inflammatory processes.

Diagram: Potential for Elaboration in CNS Drug Discovery

G cluster_0 Amine Modification cluster_1 Pyridine Ring Modification Core_Scaffold 1-(2-methylpyridin-3-yl)ethan-1-amine Alkylation N-Alkylation Core_Scaffold->Alkylation Acylation N-Acylation Core_Scaffold->Acylation Substitution Further Substitution Core_Scaffold->Substitution Novel_Ligands Novel_Ligands Alkylation->Novel_Ligands Synthesis of Novel Receptor Ligands Acylation->Novel_Ligands Substitution->Novel_Ligands

Caption: Synthetic modifications of the core scaffold to generate novel CNS-active compounds.

Anticancer and Kinase Inhibitor Scaffolds

The pyridine ring is a prevalent feature in a multitude of kinase inhibitors used in cancer therapy.[1] The 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride scaffold provides a valuable starting point for the synthesis of compounds targeting various protein kinases. The amine group serves as a convenient handle for introducing pharmacophores that can interact with the ATP-binding site of kinases.

Anti-infective Agents

Pyridine derivatives have a long history in the development of antibacterial and antifungal agents. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, which are crucial for the biological activity of many anti-infective drugs. The 2-methyl-3-aminoethylpyridine core can be incorporated into larger molecules to explore new antimicrobial agents.

Experimental Protocols: Utilizing 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in Synthesis

The following are representative, generalized protocols for common synthetic transformations involving 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: N-Alkylation

Objective: To introduce an alkyl group onto the primary amine.

Materials:

  • 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., acetonitrile or dimethylformamide)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (1.0 eq) in the chosen solvent, add the base (2.2 eq) and stir for 10 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation (Amide Formation)

Objective: To form an amide bond by reacting the primary amine with a carboxylic acid or its derivative.

Materials:

  • 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

  • Carboxylic acid or acyl chloride

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., diisopropylethylamine)

  • Solvent (e.g., dichloromethane or dimethylformamide)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • If starting with a carboxylic acid, dissolve the carboxylic acid (1.1 eq), coupling agent (1.2 eq), and base (3.0 eq) in the chosen solvent.

  • Add 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (1.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If using an acyl chloride, dissolve 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (1.0 eq) and base (2.2 eq) in the solvent and cool to 0 °C. Add the acyl chloride (1.1 eq) dropwise.

  • Upon completion, perform an aqueous work-up similar to the N-alkylation protocol.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a strategically important, yet under-documented, building block in the field of chemical research. Its true value is realized in its application as a versatile intermediate for the synthesis of novel, complex molecules with significant therapeutic potential. The unique electronic and steric properties conferred by its substituted pyridine ring make it a valuable starting point for the development of new drug candidates targeting a range of diseases, from neurological disorders to cancer. As the demand for novel chemical entities continues to grow, the utility of such well-designed building blocks will undoubtedly increase, paving the way for future discoveries in medicinal chemistry.

References

  • Chem-Impex. (n.d.). 1-Methyl-2-pyridin-3-yl-ethylamine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry.
  • Various Authors. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
  • Various Authors. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • PubChem. (n.d.). Patent US-274445-A. Retrieved from [Link]

  • NextSDS. (n.d.). (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • CAS. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved from [Link]

  • Various Authors. (2024).
  • Google Patents. (n.d.). US10732505B1 - Organotin oxide hydroxide patterning compositions, precursors, and patterning.

Sources

mechanism of action of 1-(2-methylpyridin-3-yl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-(2-methylpyridin-3-yl)ethanamine Derivatives

Abstract

The 1-(2-methylpyridin-3-yl)ethanamine scaffold represents a promising chemical framework with significant potential for therapeutic development, primarily targeting neurological and psychiatric disorders. This technical guide provides a comprehensive analysis of the plausible mechanisms of action for derivatives of this class, drawing upon established pharmacological principles and data from structurally analogous compounds. The primary molecular targets are identified as nicotinic acetylcholine receptors (nAChRs) and monoamine oxidase (MAO) enzymes. This document details the molecular interactions, signaling pathways, and the requisite experimental protocols for elucidating the precise pharmacological profile of novel derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space.

Introduction: The Therapeutic Potential of Pyridinylethanamine Scaffolds

The pyridinylethanamine core structure is a key pharmacophore found in numerous biologically active molecules. Its unique electronic and steric properties allow for specific interactions with a range of biological targets. The 1-(2-methylpyridin-3-yl)ethanamine framework, in particular, combines the features of a substituted pyridine ring with a phenethylamine-like side chain. This duality suggests at least two primary, well-validated mechanistic pathways through which its derivatives are likely to exert their pharmacological effects: modulation of nicotinic acetylcholine receptors (nAChRs) and inhibition of monoamine oxidase (MAO) enzymes. Understanding these potential mechanisms is critical for the rational design and development of novel therapeutic agents.

Primary Mechanism I: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the pyridine ring to the pyridine moiety in nicotine strongly suggests that nAChRs are a primary target for this class of compounds.[1] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[2] The most abundant subtypes in the central nervous system (CNS) are the homomeric α7 and the heteromeric α4β2 receptors, which are implicated in cognitive function, reward, and addiction.[2][3]

Molecular Interaction and Signaling

Derivatives of 1-(2-methylpyridin-3-yl)ethanamine can interact with nAChRs in several ways:

  • Orthosteric Binding: Compounds may act as agonists or competitive antagonists by binding to the same site as the endogenous neurotransmitter, acetylcholine (ACh). This site is located at the interface between subunits.[2] Agonist binding stabilizes the open conformation of the channel, allowing influx of Na+ and Ca2+, leading to membrane depolarization and neuronal excitation.

  • Allosteric Modulation: Alternatively, these derivatives could bind to an allosteric site, distinct from the ACh binding pocket.[4]

    • Positive Allosteric Modulators (PAMs): Enhance the effect of ACh, increasing the probability of channel opening or prolonging the open state.

    • Negative Allosteric Modulators (NAMs): Reduce the effect of ACh, promoting a desensitized state.

The α4β2 nAChR subtype is a particularly important target, as it is strongly associated with the addictive properties of nicotine and is a target for therapies aimed at smoking cessation and other CNS disorders.[1][3] The binding affinity of nicotinoids to the α4β2 variant has been identified as a strong predictor of their physiological effects.[1]

Visualized Signaling Pathway: nAChR Agonist Action

nAChR_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron nAChR α4β2 nAChR (Closed State) nAChR_Open α4β2 nAChR (Open State) nAChR->nAChR_Open Conformational Change Depolarization Membrane Depolarization nAChR_Open->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx nAChR_Open->Ca_Influx Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Ca_Influx->Response Compound 1-(2-methylpyridin-3-yl) ethanamine Derivative (Agonist) Compound->nAChR Binds to Orthosteric Site

Caption: Agonist binding of a derivative to the α4β2 nAChR induces channel opening.

Primary Mechanism II: Inhibition of Monoamine Oxidase (MAO)

The ethanamine portion of the scaffold is structurally related to phenethylamine, a classic substrate and inhibitor of monoamine oxidases (MAOs).[5] MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[6] There are two main isoforms:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is associated with antidepressant effects.[6]

  • MAO-B: Preferentially metabolizes dopamine. Its inhibition is used in the treatment of Parkinson's disease.[6]

Molecular Interaction and Signaling

Derivatives of 1-(2-methylpyridin-3-yl)ethanamine may act as reversible or irreversible inhibitors of MAO-A, MAO-B, or both. By inhibiting MAO, these compounds prevent the breakdown of monoamine neurotransmitters in the presynaptic terminal. This leads to an increased concentration of these neurotransmitters in the cytoplasm, making more available for packaging into synaptic vesicles and subsequent release into the synaptic cleft. The net effect is an enhancement of monoaminergic neurotransmission.

This mechanism is the basis for the therapeutic use of MAO inhibitors (MAOIs) in treating major depressive disorder and other conditions.[7] It is critical to determine not only the potency of inhibition but also the selectivity for MAO-A versus MAO-B, as this dictates the therapeutic application and potential side-effect profile, such as the tyramine-induced hypertensive crisis associated with non-selective, irreversible MAOIs.[7]

Visualized Signaling Pathway: MAO Inhibition at the Synapse

MAO_Inhibition cluster_presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis MAO Monoamine Oxidase (MAO) Monoamines Monoamine Neurotransmitters (e.g., Serotonin) Monoamines->Vesicle Packaging Monoamines->MAO Degradation Pathway Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds Compound 1-(2-methylpyridin-3-yl) ethanamine Derivative (MAOI) Compound->MAO Inhibits

Caption: MAO inhibition increases monoamine availability in the presynaptic terminal.

Experimental Elucidation of Mechanism of Action

A systematic, multi-tiered approach is required to definitively characterize the mechanism of action for a novel 1-(2-methylpyridin-3-yl)ethanamine derivative.

Experimental Workflow

The logical flow of experiments should begin with binding assays to identify primary targets, followed by functional assays to determine the nature of the interaction, and finally, more complex cellular or in vivo models to confirm the physiological effect.

Experimental_Workflow cluster_Screening Tier 1: Target Identification cluster_Functional Tier 2: Functional Characterization cluster_Cellular Tier 3: Cellular & In Vivo Validation Start Novel Derivative Binding_Assay Radioligand Binding Assays (nAChR Subtypes) Start->Binding_Assay MAO_Assay In Vitro MAO-A/B Inhibition Assay Start->MAO_Assay Electro Electrophysiology (e.g., Xenopus Oocytes) Determine Agonist/Antagonist/Modulator Profile Binding_Assay->Electro If Binding Detected Kinetics MAO Inhibition Kinetics (Reversible vs. Irreversible) MAO_Assay->Kinetics If Inhibition Detected Neuro_Release Neurotransmitter Release Assay (PC12 or SH-SY5Y cells) Electro->Neuro_Release Kinetics->Neuro_Release Animal_Model Animal Behavioral Models (e.g., Antinociception, Depression) Neuro_Release->Animal_Model Result Pharmacological Profile Animal_Model->Result

Caption: A tiered workflow for elucidating the mechanism of action.

Protocol: nAChR Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for a specific nAChR subtype, such as α4β2.[3]

  • Preparation: Prepare tissue homogenates from a brain region rich in the target receptor (e.g., rat cerebral cortex for α4β2).[3]

  • Incubation: In a 96-well plate, combine the membrane homogenate, a radioligand with high affinity for the target (e.g., [³H]epibatidine), and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and the Kᵢ (inhibitory constant) from this curve.

Protocol: In Vitro MAO Inhibition Assay

This protocol determines the potency and selectivity of a test compound for inhibiting MAO-A and MAO-B.

  • Source of Enzyme: Use recombinant human MAO-A and MAO-B enzymes for clean, specific results.

  • Assay Setup: In separate 96-well plates for MAO-A and MAO-B, add the respective enzyme and varying concentrations of the test compound. Pre-incubate to allow the inhibitor to bind.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., kynuramine), which is converted by MAO into a fluorescent product.

  • Kinetic Measurement: Measure the increase in fluorescence over time using a plate reader. The rate of this increase is proportional to MAO activity.

  • Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value for both MAO-A and MAO-B. The ratio of IC₅₀ (MAO-B / MAO-A) indicates the selectivity.

Data Presentation and Interpretation

Quantitative data from these assays should be tabulated to allow for clear comparison between derivatives and reference compounds.

CompoundnAChR α4β2 Kᵢ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)MAO-B/A Selectivity Index
Derivative X15.25.895.416.5
Derivative Y250.10.1212.3102.5
Nicotine (Ref.)1.1> 100> 100N/A
Moclobemide (Ref.)N/A0.28.140.5

Interpretation:

  • Derivative X shows high affinity for α4β2 nAChRs and moderate, relatively non-selective MAO inhibition. Its primary mechanism is likely nAChR modulation.

  • Derivative Y shows weak nAChR binding but potent and highly selective MAO-A inhibition, suggesting it is primarily an MAO-A inhibitor.

Conclusion

The 1-(2-methylpyridin-3-yl)ethanamine chemical class holds significant therapeutic promise due to its potential to interact with two key CNS targets: nicotinic acetylcholine receptors and monoamine oxidase enzymes. The specific pharmacological profile of any given derivative will be dictated by subtle structural modifications that influence its affinity and selectivity for these targets. The experimental framework detailed in this guide provides a robust pathway for elucidating the precise mechanism of action, enabling the rational design of novel compounds for treating a range of neurological and psychiatric disorders. A thorough characterization, including binding affinity, functional activity, and enzyme inhibition kinetics, is essential for advancing these promising molecules through the drug discovery pipeline.

References

  • Al-Basheer, W., & Taha, A. (2018). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 122(35), 8373–8381. Retrieved from [Link]

  • Florvall, L., Ask, A. L., Ogren, S. O., & Ross, S. B. (1978). Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine. Journal of Medicinal Chemistry, 21(1), 56–63. Retrieved from [Link]

  • Chemwatch. (n.d.). 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Fucile, S. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2533. Retrieved from [Link]

  • Al-Muqarrabin, M., et al. (2013). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 56(23), 9635–9647. Retrieved from [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106828. Retrieved from [Link]

  • Chemwatch. (n.d.). (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. PubChem. Retrieved from [Link]

  • Chemwatch. (n.d.). 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Shabbir, Z., & Fozia, G. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Retrieved from [Link]

  • Trobentar, M., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5183. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Retrieved from [Link]

  • Li, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Molecules, 28(18), 6699. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 27(18), 6069. Retrieved from [Link]

  • Yurttaş, L., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 193-202. Retrieved from [Link]

  • Yao, R. S., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(12), 5369-5371. Retrieved from [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 27-38. Retrieved from [Link]

  • Rasheed, R. A., & Al-Lami, H. S. (2019). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • Gier-Krzesińska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 772. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Weight and Exact Mass of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Pharmaceutical Analysis

In the realm of drug discovery and development, the precise characterization of a chemical entity is paramount. Two fundamental properties that are often used interchangeably, yet are distinctly different, are molecular weight and exact mass. Understanding this distinction is not merely a matter of semantic accuracy; it has profound implications for structural elucidation, purity assessment, and regulatory compliance. This guide provides an in-depth exploration of the molecular weight and exact mass of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, a compound of interest in pharmaceutical research. We will delve into the theoretical basis of these parameters, their calculation, and the advanced analytical techniques employed for their experimental determination.

Theoretical Foundation and Calculation

The molecular formula for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is C8H14N2Cl2[1]. This formula serves as the foundation for calculating both its molecular weight and exact mass.

Molecular Weight: An Average Representation

Molecular weight, also known as average molecular mass, is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table.

For 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (C8H14N2Cl2), the molecular weight is calculated as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)141.00814.112
Nitrogen (N)214.00728.014
Chlorine (Cl)235.45370.906
Total 209.12

The molecular weight of the free base, 1-(2-methylpyridin-3-yl)ethan-1-amine (C8H12N2), is 136.19 g/mol [2]. The addition of two hydrochloride (HCl) moieties accounts for the increase in molecular weight.

Exact Mass: A Monoisotopic Perspective

In contrast to molecular weight, exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry, where instruments can resolve ions with very small mass differences.

The exact mass of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (C8H14N2Cl2) is calculated using the following isotopic masses:

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H141.00782514.10955
Nitrogen¹⁴N214.00307428.006148
Chlorine³⁵Cl234.96885369.937706
Total 208.053404

Experimental Determination: High-Resolution Mass Spectrometry

The exact mass of a compound is determined experimentally using high-resolution mass spectrometry (HRMS) techniques such as Electrospray Ionization-Time of Flight (ESI-TOF) or Orbitrap mass spectrometry. These methods provide a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule.

Experimental Workflow for Exact Mass Determination

ExactMassWorkflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample 1. Dissolve Sample in Appropriate Solvent Dilution 2. Dilute to a Suitable Concentration (e.g., 1 µg/mL) Sample->Dilution Infusion 3. Infuse Sample into ESI Source Dilution->Infusion Introduction into MS Ionization 4. Electrospray Ionization (Positive Ion Mode) Infusion->Ionization MassAnalysis 5. Mass Analysis (TOF or Orbitrap) Ionization->MassAnalysis Detection 6. Ion Detection MassAnalysis->Detection DataAcquisition 7. Data Acquisition Detection->DataAcquisition Signal to Data MassSpectrum 8. Generation of Mass Spectrum DataAcquisition->MassSpectrum PeakIdentification 9. Identification of Monoisotopic Peak MassSpectrum->PeakIdentification Result Result: Experimentally Determined Exact Mass PeakIdentification->Result Confirmation

Figure 1: A generalized workflow for the experimental determination of exact mass using high-resolution mass spectrometry.

Step-by-Step Protocol for Exact Mass Measurement
  • Sample Preparation: A stock solution of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile. This stock solution is then diluted to a final concentration appropriate for mass spectrometry analysis, typically in the low µg/mL range.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard calibration solution with known masses across the desired mass range. This ensures the high mass accuracy required for exact mass determination.

  • Sample Infusion: The diluted sample is introduced into the mass spectrometer's ion source, commonly via direct infusion using a syringe pump. This provides a constant and stable flow of the analyte.

  • Ionization: Electrospray ionization (ESI) is typically employed for polar molecules like the target compound. In positive ion mode, the analyte is protonated to form the [M+H]⁺ ion. For the dihydrochloride salt, the primary species observed would likely be the protonated free base, [C8H12N2+H]⁺, with a theoretical exact mass of 137.1073.

  • Mass Analysis and Detection: The generated ions are guided into the mass analyzer (e.g., TOF or Orbitrap), where they are separated based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the monoisotopic peak of the ion of interest. The experimentally measured m/z value is then compared to the theoretically calculated exact mass. A mass accuracy within a few parts per million (ppm) provides high confidence in the elemental composition of the compound.

Summary

The molecular weight and exact mass of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride are distinct and critical parameters for its chemical characterization. The molecular weight (209.12 g/mol ) is an average value based on the natural abundance of isotopes, while the exact mass (208.053404 Da) is a calculated value based on the most abundant isotopes. High-resolution mass spectrometry provides the experimental means to accurately determine the exact mass, confirming the elemental composition and identity of the molecule, which is an indispensable step in the rigorous process of drug development.

References

  • 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride — Chemical Substance Information.
  • 1-(2-Methylpyridin-3-yl)ethan-1-amine dihydrochloride. Sigma-Aldrich.
  • (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride - NextSDS.
  • (S)-1-(2-Methylpyridin-3-yl)ethan-1-amine. EvitaChem.

Sources

NMR and mass spectra data for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for the compound 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (CAS No: 2445792-45-8)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causality behind experimental choices, the interpretation of spectral features based on molecular structure, and the establishment of self-validating analytical protocols. We will explore the profound effects of the dihydrochloride salt formation on the spectral data, offering predictive insights grounded in established spectroscopic principles for pyridine derivatives and amine salts.

Molecular Structure and Spectroscopic Implications

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a substituted pyridine derivative. The structure features a pyridine ring, a chiral center at the ethylamine substituent, and two hydrochloride salt formations. The protonation occurs at the two most basic sites: the pyridine ring nitrogen and the primary amine nitrogen of the ethylamine side chain. This dual protonation is the single most critical factor influencing the compound's NMR and MS behavior.

  • NMR Spectroscopy: The positive charges on both nitrogen atoms significantly deshield adjacent protons and carbons, causing substantial downfield shifts in the NMR spectra compared to the free base.[3] The choice of deuterated solvent is paramount; aprotic solvents like DMSO-d6 are required to observe the exchangeable N-H protons, whereas protic solvents like D₂O would lead to their exchange and disappearance from the ¹H NMR spectrum.[4][5]

  • Mass Spectrometry: For analysis of a pre-existing salt, soft ionization techniques such as Electrospray Ionization (ESI) are superior to harsh methods like Electron Ionization (EI). ESI allows for the direct observation of the protonated molecular ion in the gas phase. The presence of an odd number of nitrogen atoms (two, in this case, is even for the free base, but the principle applies) is relevant to the "Nitrogen Rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][7]

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the definitive technique for elucidating the precise molecular structure of organic compounds in solution.[8] For 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, both ¹H and ¹³C NMR provide a detailed map of the electronic environment around each atom.

Experimental Causality: Solvent and Reference Selection

The choice of Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the NMR solvent is a deliberate one, driven by the need to characterize the hydrochloride salt form accurately.

  • Expertise-Driven Choice: Unlike D₂O or CD₃OD, DMSO-d₆ is aprotic and a poor hydrogen-bond acceptor. This kinetic stabilization allows for the direct observation of the labile ammonium (R-NH₃⁺) and pyridinium (Ar-N⁺-H) protons, which would otherwise undergo rapid chemical exchange with a protic solvent and become unobservable or appear as a very broad, indistinct signal.[4]

  • Self-Validation: The presence and distinct splitting of these N-H proton signals provides immediate confirmation of the salt's integrity in the solution. Their disappearance upon the addition of a D₂O shake is a classic validation technique.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is predicted to exhibit signals corresponding to all non-exchangeable and, in DMSO-d₆, exchangeable protons. The protonation of both nitrogen atoms induces a significant downfield shift for all ring protons due to the increased electron-withdrawing nature of the resulting pyridinium and ammonium cations.[3]

Table 1: Predicted ¹H NMR Spectral Data for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-6 (Pyridine)~8.5 - 8.7Doublet (d)~5-6Most deshielded aromatic proton, ortho to the positively charged pyridinium nitrogen.[8]
H-4 (Pyridine)~8.2 - 8.4Doublet (d)~7-8Aromatic proton ortho to the ethylamine substituent and meta to the pyridinium nitrogen.
H-5 (Pyridine)~7.8 - 8.0Doublet of Doublets (dd)~5-6, ~7-8Aromatic proton coupled to both H-4 and H-6.
CH (Methine)~4.5 - 4.7Quartet (q)~7Deshielded by the adjacent ammonium group; coupled to the three methyl protons.
NH₃⁺ (Ammonium)~8.8 - 9.2Broad Singlet (br s)N/AHighly deshielded, exchangeable protons on the primary amine. Broadness due to quadrupolar coupling and exchange.
Py-NH⁺ (Pyridinium)~14 - 15Broad Singlet (br s)N/AExtremely deshielded proton on the pyridine nitrogen, characteristic of pyridinium salts.
CH₃ (Pyridine)~2.7 - 2.9Singlet (s)N/AMethyl group attached to the electron-deficient pyridinium ring.
CH₃ (Ethylamine)~1.6 - 1.8Doublet (d)~7Coupled to the methine proton.

Logical Workflow for ¹H NMR Spectral Assignment

The following diagram illustrates the systematic process for assigning the proton signals in the spectrum.

G cluster_0 Initial Analysis cluster_1 Signal Categorization cluster_2 Detailed Assignment A Identify Solvent & Reference Peaks (DMSO-d6: ~2.50 ppm) B Integrate All Signals A->B C Aromatic Region (~7.8-8.7 ppm) B->C D Aliphatic Region (~1.6-4.7 ppm) B->D E Exchangeable Proton Region (~8.8-15 ppm, Broad) B->E F Methyl Singlet (~2.7-2.9 ppm) B->F G Analyze Aromatic Splitting Patterns (dd, d, d for H5, H4, H6) C->G H Analyze Aliphatic Splitting (Quartet & Doublet for Ethyl Group) D->H I Confirm Exchangeable Protons (NH3+ and Py-NH+) by D2O shake E->I J Assign Py-CH3 Singlet F->J Final Final Structure Confirmation G->Final H->Final I->Final J->Final

Caption: Workflow for systematic ¹H NMR spectral assignment.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework. Similar to the proton spectrum, carbons attached to or near the protonated nitrogens will be shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2 (Pyridine)~150 - 155Quaternary carbon attached to both the methyl group and the pyridinium nitrogen; highly deshielded.
C-6 (Pyridine)~145 - 148Deshielded by the adjacent pyridinium nitrogen.
C-4 (Pyridine)~142 - 145Aromatic CH carbon.
C-3 (Pyridine)~135 - 138Quaternary carbon attached to the ethylamine side chain.
C-5 (Pyridine)~125 - 128Least deshielded aromatic CH carbon.
CH (Methine)~50 - 55Aliphatic carbon directly attached to the electron-withdrawing ammonium group.
CH₃ (Pyridine)~18 - 22Methyl group attached to the aromatic ring.
CH₃ (Ethylamine)~15 - 20Aliphatic methyl group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Causality in Ionization Method Selection
  • Electrospray Ionization (ESI): ESI is the method of choice for a hydrochloride salt.[9] The sample is already ionic in solution, and ESI is a soft ionization technique that transfers these pre-formed ions into the gas phase with minimal fragmentation. This allows for the confident determination of the molecular weight of the protonated free base.

  • Electron Ionization (EI): EI is generally unsuitable for this compound. It is a high-energy technique that would cause extensive and often uninterpretable fragmentation of the salt and would likely not produce a discernible molecular ion peak.[10]

Mass Spectrum and Fragmentation Analysis

When analyzed by ESI in positive ion mode, the spectrum will not show the mass of the dihydrochloride salt. Instead, it will show the mass of the free base (C₈H₁₂N₂) plus a single proton ([M+H]⁺).

  • Expected [M+H]⁺: The molecular weight of the free base is 136.10 g/mol . Therefore, the primary ion observed will be at m/z 137.11 .

The most significant fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[6][11] This process results in a stable, resonance-stabilized iminium cation.

Table 3: Predicted ESI-MS Fragmentation Data

m/z ValueProposed FragmentFragmentation Pathway
137.11[C₈H₁₃N₂]⁺Protonated molecular ion ([M+H]⁺)
122.08[C₇H₁₀N₂]⁺Loss of a methyl radical (•CH₃) from the parent ion via alpha-cleavage.

Primary Fragmentation Pathway: Alpha-Cleavage

The diagram below illustrates the dominant alpha-cleavage fragmentation mechanism for the protonated molecule.

G cluster_0 Protonated Molecule ([M+H]+) cluster_1 Alpha-Cleavage cluster_2 Major Fragment Ion parent m/z = 137.11 cleavage Loss of •CH3 parent->cleavage Fragmentation fragment Resonance-Stabilized Iminium Cation m/z = 122.08 cleavage->fragment

Caption: Dominant alpha-cleavage fragmentation pathway in ESI-MS.

Standard Operating Protocols

The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be used if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

    • Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program like zgpg30, 1024 scans).

    • (Optional) Perform a D₂O exchange experiment: acquire a ¹H spectrum, add one drop of D₂O, shake, and re-acquire the spectrum to confirm N-H protons.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual DMSO peak to 2.50 ppm).

Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile 50:50) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

  • Instrument Setup: Calibrate the mass spectrometer using the manufacturer's recommended calibration solution. Set the instrument to positive ion ESI mode.

  • Infusion: Infuse the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Parameter Optimization: Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the target [M+H]⁺ ion at m/z 137.1.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 50-300) to identify the molecular ion.

    • (Optional) Perform a tandem MS (MS/MS) experiment by selecting the ion at m/z 137.1 as the precursor and applying collision energy to generate a fragment ion spectrum, confirming the predicted fragmentation pattern.

Conclusion

The structural elucidation of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is reliably achieved through a synergistic application of NMR and mass spectrometry. The dihydrochloride nature of the compound is the defining feature, dictating specific experimental approaches—such as the use of DMSO-d₆ in NMR—and resulting in characteristic downfield chemical shifts. Mass spectrometry via ESI confirms the molecular weight of the free base and reveals a predictable alpha-cleavage fragmentation pattern. The integrated analysis of these data sets provides an unambiguous and robust characterization of the molecule's identity and structure, essential for quality control and research applications in drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Metrohm. (n.d.). Measuring inorganic cations and amines with ion chromatography mass spectrometry (IC-MS).
  • Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Brzezinski, J., Szafran, M., & Zundel, G. (1972). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii.
  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
  • Minton, M. A., et al. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate.
  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1459.
  • Sigma-Aldrich. (n.d.). 1-(2-Methylpyridin-3-yl)ethan-1-amine dihydrochloride.
  • ChemSpider. (n.d.). 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride — Chemical Substance Information.
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • McDonald, F. R., Decora, A. W., & Cook, G. L. (1971). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. U.S. Bureau of Mines.

Sources

Pharmacokinetics of 1-(2-Methylpyridin-3-yl)ethan-1-amine in Drug Discovery: A Mechanistic Guide to ADME Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of chiral, nitrogen-rich building blocks is a primary strategy for navigating complex Structure-Activity Relationship (SAR) landscapes. 1-(2-methylpyridin-3-yl)ethan-1-amine is a highly versatile pharmacophore featuring a dual-basic architecture: a primary aliphatic amine and a substituted pyridine ring.

As a Senior Application Scientist, I frequently observe that while this fragment imparts excellent target affinity (often via critical hydrogen bonding and salt-bridge formation), it introduces profound complexities in Absorption, Distribution, Metabolism, and Excretion (ADME). This whitepaper deconstructs the pharmacokinetic behavior of this specific structural class, providing actionable, self-validating protocols to help drug development professionals optimize its ADME profile.

Physicochemical Profiling & Absorption Dynamics

The pharmacokinetic journey of any molecule begins with its physicochemical constraints. 1-(2-methylpyridin-3-yl)ethan-1-amine possesses two distinct ionizable centers that dictate its behavior in physiological fluids. The primary amine is highly basic (pKa ~9.5), ensuring it is nearly 100% protonated at a physiological pH of 7.4. Conversely, the pyridine nitrogen is weakly basic (pKa ~5.2) and remains unionized in systemic circulation.

This cationic state heavily influences passive transcellular permeability. While the protonated amine enhances aqueous solubility, it restricts the molecule's ability to passively diffuse across the lipophilic core of the intestinal epithelium.

Quantitative Physicochemical Summary
PropertyValue (Approx.)Pharmacokinetic Implication
Molecular Weight 136.19 g/mol Highly favorable for fragment-based drug design; minimal penalty to total MW.
Primary Amine pKa ~9.5Cationic at pH 7.4; drives high aqueous solubility but limits passive gut absorption.
Pyridine pKa ~5.2Unionized in blood; acts as a weak hydrogen bond acceptor for target engagement.
LogD (pH 7.4) < 0 (Hydrophilic)Necessitates active transport (e.g., PEPT1) or paracellular routes for oral bioavailability.
Topological Polar Surface Area ~39 ŲExcellent baseline for Blood-Brain Barrier (BBB) penetration if lipophilicity is optimized.

Distribution: The Lysosomal Trapping Phenomenon

A defining characteristic of basic, amine-containing drugs is their exceptionally high Volume of Distribution (Vd). When 1-(2-methylpyridin-3-yl)ethan-1-amine is incorporated into a larger, lipophilic drug scaffold, the resulting molecule becomes a Cationic Amphiphilic Drug (CAD).

CADs are highly susceptible to lysosomal trapping [1]. The causality is driven by pH partitioning: the unionized fraction of the drug diffuses freely from the mildly alkaline blood (pH 7.4) into the cytosol (pH 7.2), and subsequently into the acidic lumen of the lysosome (pH 4.5). Once inside the lysosome, the primary amine becomes fully protonated. Because biological membranes are highly impermeable to cations, the drug becomes permanently sequestered, artificially inflating the Vd and potentially leading to drug-induced phospholipidosis [2].

Trapping Blood Blood Plasma (pH 7.4) Unionized Amine Cytosol Cytosol (pH 7.2) Equilibrium State Blood->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Cationic Trapping Cytosol->Lysosome pH Partitioning Lysosome->Cytosol Efflux Blocked

Fig 1. pH-dependent lysosomal trapping mechanism of cationic amphiphilic amines.

Protocol 1: Self-Validating Lysosomal Trapping Assay

To determine if the high Vd of your lead compound is due to true lysosomal trapping rather than non-specific tissue binding, utilize this self-validating LysoTracker assay.

  • Rationale: By using an ionophore to collapse the lysosomal pH gradient, we can definitively prove whether accumulation is pH-dependent.

  • Step 1: Seed Fa2N-4 immortalized human hepatocytes in a 96-well imaging plate.

  • Step 2: Pre-incubate the cells with the test compound (10 µM) for 1 hour at 37°C.

  • Step 3: Add LysoTracker Red (LTR) and incubate for an additional 30 minutes.

  • Step 4 (Self-Validation Control): In parallel control wells, pre-treat cells with Monensin (10 µM) for 30 minutes prior to adding the test compound. Monensin is an ionophore that neutralizes the acidic pH of the lysosome.

  • Step 5: Wash cells with PBS and quantify fluorescence using high-content screening.

  • Interpretation: If the compound is trapped in the lysosome, it will expand the lysosomal volume, increasing LTR fluorescence. If the Monensin control completely abolishes this signal, the causality of the high Vd is confirmed as strictly pH-dependent lysosomal trapping.

Metabolic Stability & Biotransformation Pathways

The specific structural arrangement of 1-(2-methylpyridin-3-yl)ethan-1-amine provides unique metabolic advantages and liabilities.

Alpha-Methyl Steric Shielding: Unsubstituted primary aliphatic amines (like dopamine) are rapidly cleared via oxidative deamination by Monoamine Oxidase (MAO). However, the presence of the alpha-methyl group on the ethylamine chain provides critical steric hindrance. This methyl group physically blocks the enzyme from abstracting the alpha-proton, preventing the formation of the unstable imine intermediate and effectively shielding the molecule from rapid MAO degradation [5].

Pyridine N-Oxidation: While the amine is shielded, the pyridine nitrogen acts as a soft nucleophile and is a prime target for Phase I N-oxidation. This biotransformation is primarily driven by Flavin-containing monooxygenases (specifically FMO3) and, to a lesser extent, Cytochrome P450 (CYP) enzymes [3, 4].

Metabolism Parent 1-(2-methylpyridin-3-yl)ethan-1-amine MAO Oxidative Deamination (Sterically Hindered) Parent->MAO Blocked by a-methyl NOxide Pyridine N-Oxidation (FMO3 / CYP-Mediated) Parent->NOxide Major Phase I Phase2 N-Glucuronidation (UGT Conjugation) Parent->Phase2 Major Phase II

Fig 2. Primary metabolic pathways and alpha-methyl steric shielding effects.

Protocol 2: CYP vs. FMO Reaction Phenotyping via Heat Inactivation

When optimizing this scaffold, it is vital to know whether clearance is driven by CYPs or FMOs, as FMO3 exhibits significant genetic polymorphism (e.g., Trimethylaminuria).

  • Rationale: FMO enzymes are highly thermolabile, whereas CYP450 enzymes are thermostable. Mild heat selectively denatures FMOs, allowing us to isolate CYP-mediated clearance.

  • Step 1: Prepare two identical aliquots of Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in potassium phosphate buffer (pH 7.4).

  • Step 2 (Thermal Differentiation): Heat Aliquot A at 45°C for exactly 5 minutes (inactivates FMOs). Keep Aliquot B on ice (preserves both FMO and CYP activity).

  • Step 3: Add the test compound (1 µM) and an NADPH regenerating system to both aliquots.

  • Step 4: Incubate at 37°C for 30 minutes.

  • Step 5: Quench the reactions with cold acetonitrile containing an internal standard, centrifuge, and analyze N-oxide formation via LC-MS/MS.

  • Step 6 (Self-Validation Control): Run Benzydamine (a known FMO substrate) to confirm successful FMO inactivation in Aliquot A, and Midazolam (a CYP3A4 substrate) to confirm that CYPs survived the heating process.

  • Interpretation: If N-oxidation ceases in Aliquot A but persists in Aliquot B, the metabolism is strictly FMO-driven. If N-oxidation occurs equally in both, it is CYP-driven.

Excretion & Clearance Mechanisms

Due to its high basicity, the un-metabolized parent fragment is primarily excreted via the renal route. In the proximal tubule, cationic molecules are actively secreted by Organic Cation Transporters (OCT2) and Multidrug and Toxin Extrusion proteins (MATE1/2-K). Furthermore, because urine is generally acidic (pH ~6.0), the amine remains ionized in the tubular lumen, preventing passive reabsorption back into the bloodstream—a classic example of renal ion trapping.

Strategic Implementation in Lead Optimization

When utilizing 1-(2-methylpyridin-3-yl)ethan-1-amine in drug discovery campaigns, scientists should anticipate high solubility but potentially restricted permeability. To optimize the ADME profile:

  • Modulate Basicity: Consider capping the primary amine (e.g., via amidation) if the Vd is excessively high or if lysosomal trapping leads to toxicity.

  • Block N-Oxidation: If FMO3-mediated rapid clearance is observed, consider adding steric bulk (e.g., a halogen or larger alkyl group) adjacent to the pyridine nitrogen to hinder enzymatic access.

  • Leverage the Alpha-Methyl: Maintain the chiral alpha-methyl group to ensure protection against MAO-mediated deamination, which is a critical advantage of this specific building block over straight-chain alkylamines.

References

  • Title: Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) Source: National Institutes of Health (NIH) / PMC URL: [1]

  • Title: Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds Source: ACS Publications / Chemical Research in Toxicology URL: [2]

  • Title: Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism Source: National Institutes of Health (NIH) / PMC URL: [3]

  • Title: Selective Heteroaryl N-Oxidation of Amine-Containing Molecules Source: ACS Publications URL: [4]

  • Title: A Chemical Perspective of Pharmacology and Toxicology Source: Annual Reviews URL: [5]

Sources

A Technical Guide to the Characterization and Crystallographic Analysis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and crystallographic analysis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. It is important to note that as of the time of this writing, a publically available crystal structure for this specific compound has not been reported. Therefore, this document serves as a predictive and methodological guide for researchers seeking to obtain and understand its three-dimensional structure. We will delve into a proposed synthetic route, outline essential spectroscopic and analytical characterization techniques, and provide a detailed, field-proven workflow for crystallization and single-crystal X-ray diffraction. Furthermore, we will explore a computationally predicted structure and discuss the potential intermolecular interactions that may govern its crystal packing. This guide is intended to empower researchers with the necessary knowledge to confidently pursue the crystallographic elucidation of this and similar small molecules.

Introduction: The Significance of Pyridylethylamine Scaffolds

The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to participate in hydrogen bonding and its overall electronic properties make it a privileged scaffold in medicinal chemistry.[4] The 1-(pyridin-3-yl)ethanamine moiety, in particular, is a key building block in the synthesis of compounds with diverse therapeutic applications.[5][6] A thorough understanding of the three-dimensional structure of derivatives such as 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is paramount for structure-activity relationship (SAR) studies and rational drug design.

Crystallographic data provides the definitive atomic-level blueprint of a molecule, revealing crucial information about its conformation, stereochemistry, and the intricate network of intermolecular interactions that dictate its solid-state properties. In the absence of experimental crystallographic data for the title compound, this guide will provide a roadmap for its acquisition and analysis.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride can be envisioned through a multi-step sequence, leveraging established organic chemistry transformations.

Synthetic Pathway

A logical synthetic approach would commence with a readily available starting material, such as 2-methyl-3-cyanopyridine. This can be subjected to a Grignard reaction with methylmagnesium bromide to yield the corresponding ketone, 1-(2-methylpyridin-3-yl)ethan-1-one. Subsequent reductive amination of the ketone would furnish the desired primary amine, 1-(2-methylpyridin-3-yl)ethan-1-amine. Finally, treatment with hydrochloric acid would afford the target dihydrochloride salt.

Synthetic Pathway A 2-methyl-3-cyanopyridine B 1. CH3MgBr 2. H3O+ A->B Grignard Reaction C 1-(2-methylpyridin-3-yl)ethan-1-one B->C D Reductive Amination (e.g., NH3, H2, Raney Ni) C->D E 1-(2-methylpyridin-3-yl)ethan-1-amine D->E F 2 HCl E->F G 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride F->G

Caption: Proposed synthetic route for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

Spectroscopic and Analytical Characterization

Prior to any crystallographic studies, it is imperative to confirm the identity and purity of the synthesized compound using a suite of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl group on the pyridine ring, the methyl group of the ethylamine side chain, the methine proton, and the aromatic protons of the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.[7][8][9][10]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the methyl carbons, the methine carbon, and the carbons of the pyridine ring.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak corresponding to the free base of the compound.[11][12][13]
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the dihydrochloride salt.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching (pyridine ring).

Predictive Structural Analysis: A Computational Approach

In the absence of experimental data, computational methods can provide valuable insights into the likely three-dimensional structure of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. Crystal structure prediction (CSP) is a powerful tool in pharmaceutical development for exploring the potential crystal forms of a molecule.[14][15][16][17]

A common approach involves using density functional theory (DFT) to perform a geometry optimization of the molecule. This will yield the lowest energy conformation in the gas phase. While this does not account for crystal packing forces, it provides a reasonable starting point for understanding the molecule's intrinsic geometry.

Caption: Predicted molecular structure of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

Experimental Workflow for Crystallization and X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure elucidation. A systematic approach to screening various crystallization conditions is crucial for success.

Crystallization Protocol

Given that the target is a dihydrochloride salt, it is likely to be soluble in polar solvents. Classical solution-phase crystallization techniques are a good starting point.[18][19][20][21]

Step 1: Solvent Screening

  • Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile).

  • The ideal solvent system will be one in which the compound is sparingly soluble at room temperature and fully soluble upon heating.

Step 2: Crystallization Techniques

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent. Place this solution in a small open vial inside a larger sealed container that contains a more volatile "poor" solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C. The decrease in solubility upon cooling can induce crystallization.

Step 3: Microbatch Under-Oil Crystallization

  • This technique is particularly effective for water-soluble organic salts.[18] A small volume of a near-saturated aqueous solution of the compound is placed under a layer of inert oil. The oil regulates the rate of water evaporation, promoting slow and controlled crystal growth.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the following steps are undertaken for data collection and structure solution:

Step 1: Crystal Mounting and Screening

  • A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

  • The crystal is then screened using an X-ray diffractometer to assess its diffraction quality.

Step 2: Data Collection

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

Step 3: Structure Solution and Refinement

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

  • This model is then refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in the final crystal structure.

Potential Crystal Packing and Intermolecular Interactions

Based on the chemical structure of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, several key intermolecular interactions are anticipated to play a significant role in the crystal packing:

  • Hydrogen Bonding: As a dihydrochloride salt, strong hydrogen bonds are expected between the protonated amine group (N-H) and the chloride ions. The protonated pyridine nitrogen will also act as a hydrogen bond donor to a chloride ion.

  • Ion Pairing: Strong electrostatic interactions will exist between the positively charged organic cation and the negatively charged chloride anions.

  • π-π Stacking: The pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the overall three-dimensional arrangement of the molecules in the crystal.

Applications and Future Directions

The 1-(pyridin-3-yl)ethanamine scaffold is a valuable building block in the development of novel therapeutic agents.[3][22] Elucidating the crystal structure of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride would provide a solid foundation for:

  • Structure-Based Drug Design: The precise atomic coordinates can be used in computational docking studies to design more potent and selective ligands for various biological targets.

  • Polymorphism Studies: Understanding the crystal structure is the first step in identifying and characterizing different polymorphic forms, which can have significant implications for the physicochemical properties and bioavailability of a drug substance.

  • Solid-State Characterization: The crystallographic data provides a benchmark for other solid-state characterization techniques, such as powder X-ray diffraction (PXRD) and solid-state NMR.

Conclusion

While the crystal structure of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is not yet publicly available, this technical guide provides a comprehensive and actionable framework for its determination. By following the proposed methodologies for synthesis, characterization, and crystallization, researchers can confidently pursue the elucidation of its three-dimensional structure. The resulting crystallographic data will be invaluable for advancing our understanding of this important chemical entity and for facilitating its application in drug discovery and development.

References

  • How crystal structure prediction can impact small-molecule pharmaceutical development: past examples, success stories, and future prospects - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies | ChemRxiv. (n.d.). Retrieved March 27, 2026, from [Link]

  • Small-Molecule 3D Structure Prediction Using Open Crystallography Data | Journal of Chemical Information and Modeling. (n.d.). Retrieved March 27, 2026, from [Link]

  • Prediction of small molecule crystal structures | Request PDF. (n.d.). Retrieved March 27, 2026, from [Link]

  • Crystal structure prediction - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. (1956). The Journal of Chemical Physics, 24(2), 469–470.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Observation of Proton Transfer in 2-Aminopyridine Dimer by Electron and Mass Spectroscopy | The Journal of Physical Chemistry A. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Medicinal Chemistry, 30(28), 3236–3250.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (n.d.). Retrieved March 27, 2026, from [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. (n.d.). Retrieved March 27, 2026, from [Link]

  • 4-Aminopyridine. (n.d.). Retrieved March 27, 2026, from [Link]

  • 1-Pyridin-3-yl-Ethylamine. (2024, April 9). Retrieved March 27, 2026, from [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved March 27, 2026, from [Link]

  • crystallization of small molecules. (n.d.). Retrieved March 27, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved March 27, 2026, from [Link]

  • Proton magnetic resonance spectra of several 2-substituted pyridines | The Journal of Physical Chemistry. (n.d.). Retrieved March 27, 2026, from [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). Retrieved March 27, 2026, from [Link]

  • 2b. 300 MHz - UCI Department of Chemistry. (n.d.). Retrieved March 27, 2026, from [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2021). Mini-Reviews in Organic Chemistry, 18(6), 725–741.
  • The Proton Nuclear Magnetic Resonance Spectra of Pyridines. (n.d.). Retrieved March 27, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry, 11.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • (PDF) Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. (n.d.). Retrieved March 27, 2026, from [Link]

  • 2-Pyridylethylamine dihydrochloride | 2478. (n.d.). Retrieved March 27, 2026, from [Link]

  • Spectrophotometric characteristics of new pyridylindolizine derivatives solutions. (2006). Journal of Fluorescence, 16(5), 631–639.

Sources

toxicity profile and hazard classifications of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological Profile and Hazard Classification of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the available toxicological data and hazard classifications for the chemical compound 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (CAS No: 2445792-45-8). Designed for researchers, scientists, and professionals in drug development and chemical safety, this document synthesizes information from regulatory databases to delineate the known toxicological endpoints, including acute toxicity, skin and eye irritation, and specific target organ toxicity. Crucially, this guide also highlights existing data gaps in critical areas such as genotoxicity, carcinogenicity, and reproductive toxicity, outlining the standard experimental protocols required to fully characterize the compound's safety profile. By integrating established hazard classifications with an expert discussion of toxicological principles and testing methodologies, this whitepaper serves as an essential resource for informed risk assessment and safe handling of this substance.

Introduction and Chemical Identity

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a pyridinamine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery as scaffolds for synthesizing novel therapeutic agents. A thorough understanding of their toxicological profile is paramount for ensuring the safety of researchers and for evaluating their potential as drug candidates. This guide provides a detailed examination of the known hazards associated with this specific dihydrochloride salt.

Chemical Identifiers:

  • Chemical Name: 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

  • CAS Number: 2445792-45-8[1][2]

  • EC Number: 977-054-5[1]

  • Molecular Formula: C₈H₁₄Cl₂N₂

Below is a 2D representation of the chemical structure.

Caption: 2D structure of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

GHS Hazard Identification and Classification

Based on notified classifications and labeling (C&L) from regulatory sources, 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is classified as a hazardous substance.[1][3] The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizzinessWarning

The associated GHS pictogram is the exclamation mark (GHS07), indicating that the substance can cause less severe health effects.[1][3]

Caption: GHS Hazard Profile Summary.

In-Depth Toxicological Profile

Acute Toxicity

The classification as Acute Toxicity Category 4 for oral, dermal, and inhalation routes indicates that the substance is harmful upon acute exposure through any of these pathways.[1][3] This classification is typically based on lethality data from animal studies, with approximate LD₅₀ (oral, dermal) or LC₅₀ (inhalation) values falling within a specific range defined by GHS criteria. For Category 4, these ranges are generally:

  • Oral (rat): 300 < LD₅₀ ≤ 2000 mg/kg body weight

  • Dermal (rat or rabbit): 1000 < LD₅₀ ≤ 2000 mg/kg body weight

  • Inhalation (rat): 1.0 < LC₅₀ ≤ 5.0 mg/L (vapours, 4h exposure) or 10 < LC₅₀ ≤ 20 mg/L (gases, 4h exposure)

Causality and Experimental Insight: Acute toxicity studies are designed to assess the adverse effects occurring shortly after a single dose or multiple doses given within 24 hours. The primary amine and pyridine functional groups can contribute to systemic toxicity by interacting with various biological targets. Clinical signs of toxicity in animal studies for related compounds often include neurotoxic effects (tremors, convulsions), respiratory distress, and general malaise (apathy, staggered gait).[4]

Skin and Eye Irritation
  • Skin Irritation Category 2: This classification signifies that the substance causes reversible skin irritation.[1][3] In standard animal tests (e.g., OECD Guideline 404), this corresponds to specific mean scores for erythema (redness) and/or edema (swelling) following a defined exposure period.[5] The causality stems from the chemical's ability to disrupt the stratum corneum, leading to an inflammatory response in the underlying dermal layers.

  • Serious Eye Irritation Category 2A: This indicates that the compound causes serious eye irritation that is reversible within 21 days of observation.[1][3] This is a more severe classification than Category 2B ("causes eye irritation"). In a standard Draize rabbit eye test (OECD Guideline 405), this would be based on significant scores for corneal opacity, iritis, or conjunctival redness and swelling.[6] The dihydrochloride salt form suggests the compound is acidic, which can contribute significantly to its irritant properties upon contact with the sensitive mucosal surfaces of the eye.

Specific Target Organ Toxicity - Single Exposure (STOT-SE)

The classification as STOT-SE Category 3 with the hazard statement H336 ("May cause drowsiness or dizziness") points to transient narcotic effects on the central nervous system (CNS) following a single exposure, most likely via inhalation.[1][7] This classification is often based on human reports or animal studies demonstrating CNS depression, such as lethargy, lack of coordination, and reduced activity, which are reversible after exposure ceases.[7] Many small, lipophilic molecules containing amine groups can cross the blood-brain barrier and interact with neurotransmitter systems, leading to such effects.

Data Gaps and Areas for Further Investigation

A comprehensive toxicological profile requires data beyond acute effects. For 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, there are significant data gaps for several critical long-term endpoints.

Genotoxicity and Mutagenicity

There is no publicly available data on the genotoxic potential of this compound. Genotoxicity assessment is crucial as it evaluates a substance's ability to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard screening battery includes:

  • A bacterial reverse mutation test (Ames test): To detect gene mutations.

  • An in vitro mammalian cell chromosomal aberration test or micronucleus test: To detect chromosomal damage.[8]

  • An in vivo genotoxicity test, such as a mammalian erythrocyte micronucleus test, if in vitro tests are positive.

The presence of a primary aromatic amine moiety in the structure could be a structural alert for mutagenicity, warranting a thorough investigation.[9]

Carcinogenicity
Reproductive and Developmental Toxicity

The effects of this compound on reproductive function and embryonic/fetal development are unknown.[11] Standardized studies (e.g., OECD Guidelines 414 for prenatal developmental toxicity and 416 for two-generation reproductive toxicity) are necessary to evaluate potential adverse effects on fertility, pregnancy, and offspring development.[12]

Standardized Experimental Protocols

To address the aforementioned data gaps, standardized and validated experimental protocols must be followed. Below are illustrative step-by-step methodologies for key toxicological assays.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
  • Animal Selection: Use a single sex of healthy, young adult rats (typically females, as they are often slightly more sensitive).

  • Housing and Acclimatization: House animals individually with controlled temperature, humidity, and light cycle. Acclimatize for at least 5 days before dosing.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The dihydrochloride salt is likely water-soluble.

  • Dosing: Administer a single oral dose via gavage. The first animal is dosed at a level just below the best estimate of the LD₅₀.

  • Sequential Dosing: The subsequent animals are dosed one at a time. If an animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. A specified dose progression factor (e.g., 3.2) is used.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the estimated LD₅₀ and its confidence intervals based on the outcomes of the sequentially dosed animals.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (OECD TG 439)
  • Test System: Use a commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

  • Preparation: Place the RhE tissue units into wells of a culture plate containing pre-warmed maintenance medium.

  • Application of Substance: Apply a sufficient amount (e.g., 25 µL or 25 mg) of the test substance topically to the surface of the epidermis. A known irritant (e.g., 5% SDS) serves as the positive control, and PBS or water as the negative control.

  • Exposure and Incubation: Expose the tissues to the substance for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: Thoroughly rinse the substance from the tissue surface and transfer the tissues to fresh medium. Incubate for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): Transfer tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Extraction and Measurement: Extract the formazan from the tissues using a solvent (e.g., isopropanol). Measure the optical density (OD) of the extract using a spectrophotometer.

  • Classification: Calculate the percentage of cell viability relative to the negative control. If the mean viability is ≤ 50%, the substance is classified as a skin irritant (Category 2).

Toxicological Data Generation Workflow cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (Animal) cluster_risk Risk Assessment & Classification QSAR QSAR Modeling (Structural Alerts) Ames Ames Test (Mutagenicity) QSAR->Ames Guides initial testing MN Micronucleus Test (Genotoxicity) QSAR->MN Guides initial testing RhE RhE Test (Skin Irritation) QSAR->RhE Guides initial testing GHS GHS Classification QSAR->GHS AcuteTox Acute Toxicity (OECD 425) Ames->AcuteTox Refines dose selection Ames->GHS MN->AcuteTox Refines dose selection MN->GHS RhE->AcuteTox Refines dose selection RhE->GHS Draize Draize Test (Eye Irritation) AcuteTox->Draize AcuteTox->GHS ReproTox Repro/Devo Tox (OECD 414/416) Draize->ReproTox Draize->GHS Carcino Carcinogenicity (2-Year Bioassay) ReproTox->Carcino ReproTox->GHS Carcino->GHS SDS Safety Data Sheet (SDS) Generation GHS->SDS

Caption: Workflow for generating a comprehensive toxicological profile.

Safe Handling and Risk Management

Given the established hazards, the following precautions are mandatory when handling 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[13]

    • Respiratory Protection: If dusts or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Hygiene Practices: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the laboratory area.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14]

    • Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician immediately.[14]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion

The toxicological profile of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is characterized by moderate acute toxicity, skin and eye irritancy, and potential for transient CNS depression upon single exposure. These known hazards necessitate strict adherence to safety protocols to mitigate risks for laboratory and research personnel. However, the current understanding of its safety profile is incomplete. The absence of data on genotoxicity, carcinogenicity, and reproductive toxicity represents a significant knowledge gap. We strongly recommend that these endpoints be investigated using standardized testing protocols before the compound is advanced into later stages of development or used in applications with a higher potential for human exposure.

References

  • NextSDS. 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride — Chemical Substance Information. Available from: [Link]

  • U.S. Army Environmental Hygiene Agency. PRIMARY IRRITATION EVALUATION PROGRAM. DTIC. Available from: [Link]

  • NextSDS. (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. Available from: [Link]

  • Pi Chemicals. Material Safety Data Sheet - Nilvadipine. Available from: [Link]

  • U.S. Food and Drug Administration. 208144Orig1s000. Available from: [Link]

  • U.S. Environmental Protection Agency. Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. Available from: [Link]

  • Society for Chemical Hazard Communication. Specific Target Organ Toxicity – Single Exposure. Available from: [Link]

  • Covestro. SAFETY DATA SHEET. Available from: [Link]

  • Lee, J. H., et al. (2020). Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. Food and Chemical Toxicology, 138, 111228.
  • Lee, Y. B., et al. (2024). Evaluation of Ocular Irritation Sensitivity: Implications of Clinical Parameters, Pain Sensitivity, and Tear Neuromediator Profiles. International Journal of Molecular Sciences, 25(1), 389.
  • Banerjee, S., et al. (2013). Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning. International Journal of Toxicology, 32(4), 308-313.
  • Kalra, S., et al. (2023). Toxic External Exposure Leading to Ocular Surface Injury. Toxics, 11(4), 346.
  • Daga, P., et al. (2023). Genotoxicity of Psychotropic Drugs in Experimental and Clinical Studies. Neuroscience and Behavioral Physiology, 53(7), 1083-1094.
  • Ko, R., et al. (2015). Human Cumulative Irritation Tests of Common Preservatives Used in Personal Care Products: A Retrospective Analysis of Over 45 000 Subjects. Toxicological Sciences, 148(1), 102-108.
  • Habs, M., et al. (1984).
  • Hoyer, P. B. (2001). Reproductive toxicology: current and future directions.
  • U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. Available from: [Link]

  • Rahman, S. N. S. A., et al. (2021). Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene. Sains Malaysiana, 50(11), 3327-3335.
  • Martino, E., et al. (2022). Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment. International Journal of Molecular Sciences, 23(6), 3169.
  • Merck Millipore. Safety Data Sheet. Available from: [Link]

  • U.S. Food and Drug Administration. Global Substance Registration System. Available from: [Link]

  • Suzuki, T., et al. (2014). Assessment of the genotoxicity of 1,2-dichloropropane and dichloromethane after individual and co-exposure by inhalation in mice.
  • Agilent Technologies. SAFETY DATA SHEET - Methyl Stearate in Methanol. Available from: [Link]

Sources

Methodological & Application

The Strategic Utility of 1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of a vast array of pharmaceutical agents.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[2] The strategic functionalization of the pyridine core allows for the precise modulation of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles.[2] This fine-tuning is critical for optimizing drug-target interactions and overall therapeutic efficacy.

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (CAS 2445792-45-8) is a key building block that provides a versatile platform for the construction of more complex, biologically active molecules. Its structure incorporates a chiral primary amine and a substituted pyridine ring, offering multiple points for chemical modification. This guide provides detailed application notes and protocols for the utilization of this intermediate in key synthetic transformations relevant to drug discovery and development, with a particular focus on its application in the synthesis of kinase inhibitors.

Core Applications in Pharmaceutical Synthesis

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is primarily employed in reactions that leverage its nucleophilic primary amine. The two most common and impactful applications are amide bond formation and reductive amination. These reactions are fundamental in medicinal chemistry for linking molecular fragments and building the carbon-nitrogen backbone of many drug candidates.

Application 1: Amide Bond Formation - Constructing Key Pharmacophores

The formation of an amide bond is one of the most prevalent reactions in the synthesis of pharmaceuticals.[3] The primary amine of 1-(2-methylpyridin-3-yl)ethan-1-amine serves as an excellent nucleophile for coupling with carboxylic acids to form stable amide linkages. This reaction is frequently utilized in the synthesis of kinase inhibitors, where the amide bond often acts as a crucial hydrogen bond donor or acceptor within the ATP-binding site of the target kinase.

Causality in Experimental Choices:

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization of the chiral center. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed due to their efficiency and ability to suppress racemization.[4] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the dihydrochloride salt of the amine and to scavenge the acid produced during the coupling reaction without interfering with the desired transformation.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes a general procedure for the amide coupling of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride with a generic carboxylic acid.

Materials:

Reagent/SolventFormulaM.W.CAS No.
1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochlorideC₈H₁₄Cl₂N₂209.122445792-45-8
Carboxylic Acid (R-COOH)---
HATUC₁₀H₁₅F₆N₆OP380.23148893-10-1
Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01144-55-8
Brine (Saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at room temperature, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

Visualization of Amide Bond Formation Workflow:

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup and Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester HATU, DIPEA in DMF HATU HATU DIPEA DIPEA Product Amide Product Activated_Ester->Product Free Amine Amine_Dihydrochloride 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride Free_Amine Free Amine Amine_Dihydrochloride->Free_Amine DIPEA Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for amide bond formation.

Application 2: Reductive Amination - Building Blocks for Diverse Scaffolds

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, offering a direct route to secondary and tertiary amines.[5] This two-step, one-pot process involves the initial reaction of the primary amine of 1-(2-methylpyridin-3-yl)ethan-1-amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5] This strategy is invaluable for introducing the substituted pyridine moiety onto a variety of molecular scaffolds.

Causality in Experimental Choices:

The choice of reducing agent is crucial for the success of a reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated imine intermediate over the starting carbonyl compound.[5] The reaction is often carried out in a slightly acidic medium to facilitate imine formation. The dihydrochloride salt of the starting amine can sometimes provide the necessary acidic environment, though the addition of a catalytic amount of acetic acid may be beneficial.

Experimental Protocol: Reductive Amination with a Ketone

This protocol provides a general procedure for the reductive amination of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride with a generic ketone.

Materials:

Reagent/SolventFormulaM.W.CAS No.
1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochlorideC₈H₁₄Cl₂N₂209.122445792-45-8
Ketone (R₂C=O)---
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Acetic Acid (optional)C₂H₄O₂60.0564-19-7
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01144-55-8
Brine (Saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Procedure:

  • To a suspension of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (1.0 eq) and the ketone (1.2 eq) in anhydrous dichloromethane (0.1-0.5 M) at room temperature, add a catalytic amount of acetic acid (e.g., 0.1 eq), if necessary.

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with a small percentage of ammonium hydroxide to prevent streaking) to yield the desired secondary amine.

Visualization of Reductive Amination Pathway:

Reductive_Amination_Pathway Start_Materials 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride + Ketone (R₂C=O) Imine_Formation Imine Formation (Acidic Conditions) Start_Materials->Imine_Formation Imine_Intermediate Iminium Ion Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction Imine_Intermediate->Reduction STAB Product Secondary Amine Product Reduction->Product

Sources

Application Note and Protocol for the Scale-Up Manufacturing of 1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs), with a significant number of therapeutic agents incorporating a stereogenic amine center. The specific enantiomer of a chiral amine can exhibit vastly different pharmacological and toxicological profiles compared to its counterpart. Consequently, the development of robust, efficient, and scalable stereoselective manufacturing processes for these intermediates is of paramount importance in the pharmaceutical industry. This application note provides a detailed guide for the scale-up synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, a key intermediate for various potential therapeutic agents. We will delve into a state-of-the-art synthetic strategy, process optimization, and Good Manufacturing Practice (GMP) considerations to ensure the production of a high-purity, enantiomerically enriched final product.

Recommended Synthetic Strategy: Asymmetric Reductive Amination

The direct asymmetric reductive amination (DARA) of prochiral ketones stands out as the most efficient and atom-economical method for the synthesis of chiral primary amines.[1][2][3] This one-step process, which converts a ketone directly to a chiral amine using an ammonia source and a reductant in the presence of a chiral catalyst, offers significant advantages over classical methods such as resolution of racemic mixtures or multi-step approaches involving the formation and subsequent reduction of chiral auxiliaries or protected imines.

Rationale for Selection

The selection of DARA for the synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine is based on the following key advantages:

  • High Efficiency and Atom Economy: DARA combines three components (ketone, ammonia, and a hydrogen source) in a single step, minimizing waste and maximizing the incorporation of starting material into the final product.

  • Excellent Enantioselectivity: The use of sophisticated chiral catalysts, typically based on ruthenium or iridium complexes with chiral phosphine ligands, allows for the production of the desired enantiomer with high enantiomeric excess (ee).[1][4]

  • Scalability: Recent advancements in catalyst development and process understanding have demonstrated the scalability of DARA to kilogram and even multi-ton scales, making it a viable option for commercial manufacturing.[2][5]

Mechanism of Asymmetric Reductive Amination

The catalytic cycle of DARA, particularly with ruthenium-based catalysts, generally involves the following key steps:

  • Imination: The ketone substrate reacts with ammonia to form an imine intermediate in situ.

  • Coordination: The chiral catalyst coordinates to the imine.

  • Asymmetric Hydrogenation: The coordinated imine is stereoselectively hydrogenated to the chiral amine.

  • Product Release and Catalyst Regeneration: The chiral amine product is released, and the catalyst is regenerated to participate in the next catalytic cycle.

Alternative Synthetic Route: The Leuckart-Wallach Reaction

For historical context, the Leuckart-Wallach reaction is a classical method for the reductive amination of ketones.[6][7][8] This reaction typically employs formamide or ammonium formate as both the ammonia source and the reducing agent, requiring high reaction temperatures.[6] While it can be effective for certain substrates, the Leuckart-Wallach reaction often suffers from several drawbacks, including harsh reaction conditions, the formation of N-formylated byproducts, and generally lower enantioselectivity when adapted for asymmetric synthesis, making it less desirable for modern pharmaceutical manufacturing.[8]

Scale-Up Manufacturing Process

This section outlines a comprehensive, multi-step process for the manufacture of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, commencing with the synthesis of the starting ketone.

A. Synthesis of Starting Material: 2-Methyl-3-acetylpyridine

The starting material, 2-methyl-3-acetylpyridine, can be synthesized via several routes. A common and scalable approach involves the Grignard reaction of 3-cyano-2-methylpyridine with methylmagnesium bromide.

Protocol: Synthesis of 2-Methyl-3-acetylpyridine

ParameterValue
Scale 1 kg
Reactants 3-cyano-2-methylpyridine, Methylmagnesium bromide (3M in Diethyl Ether)
Solvent Diethyl Ether
Temperature 0 °C to reflux
Reaction Time 4-6 hours

Step-by-Step Procedure:

  • To a 20 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-cyano-2-methylpyridine (1.0 kg, 8.46 mol) dissolved in anhydrous diethyl ether (5 L).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add methylmagnesium bromide (3.4 L of a 3M solution in diethyl ether, 10.2 mol) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (5 L).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 2 L).

  • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-methyl-3-acetylpyridine as a colorless to pale yellow oil.

B. Asymmetric Reductive Amination of 2-Methyl-3-acetylpyridine

This is the key stereoselective step in the synthesis. The following protocol is based on established procedures for the DARA of aryl ketones.[1][2]

Protocol: Synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine

ParameterValue
Scale 1 kg
Reactants 2-Methyl-3-acetylpyridine, Ammonia, Hydrogen gas
Catalyst [RuCl(p-cymene)((R)-xyl-binap)]Cl or a similar chiral Ru-catalyst
Solvent Methanol
Temperature 60-80 °C
Pressure 50-60 bar (H₂)
Reaction Time 12-24 hours

Step-by-Step Procedure:

  • Charge a high-pressure autoclave with 2-methyl-3-acetylpyridine (1.0 kg, 7.4 mol), the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((R)-xyl-binap)]Cl, 0.01-0.1 mol%), and methanol (5 L).

  • Seal the autoclave and purge with nitrogen gas several times.

  • Introduce ammonia gas into the autoclave to a pressure of 5-10 bar.

  • Pressurize the autoclave with hydrogen gas to 50-60 bar.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by taking samples and analyzing for the conversion of the starting material and the enantiomeric excess of the product using chiral HPLC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

C. Work-up and Isolation of the Free Amine
  • Transfer the reaction mixture from the autoclave to a suitable reaction vessel.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Dissolve the residue in dichloromethane (5 L) and wash with water (2 x 2 L) to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-methylpyridin-3-yl)ethan-1-amine as an oil.

D. Purification of 1-(2-methylpyridin-3-yl)ethan-1-amine

The crude amine can be purified by vacuum distillation to obtain a product with high chemical purity.

E. Formation and Purification of the Dihydrochloride Salt

The final step involves the formation of the dihydrochloride salt, which is often a stable, crystalline solid that is easier to handle and formulate than the free amine.

Protocol: Formation of 1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride

ParameterValue
Scale Based on the yield from the previous step
Reactants 1-(2-methylpyridin-3-yl)ethan-1-amine, Hydrochloric acid
Solvent Isopropanol or Ethanol
Temperature 0-25 °C

Step-by-Step Procedure:

  • Dissolve the purified 1-(2-methylpyridin-3-yl)ethan-1-amine in isopropanol (10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol (or bubble gaseous HCl) until the pH of the solution is acidic (pH 1-2). A precipitate will form.

  • Stir the suspension at 0-5 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours to ensure complete crystallization.

  • Collect the solid by filtration and wash the filter cake with cold isopropanol.

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride as a white to off-white crystalline solid.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if further purification is required.

Process Development and GMP Considerations

The successful scale-up of this process requires careful consideration of several factors to ensure reproducibility, safety, and compliance with Good Manufacturing Practice (GMP) guidelines.

Critical Process Parameters (CPPs)
  • Asymmetric Reductive Amination:

    • Catalyst Loading: The amount of catalyst used will impact both the reaction rate and the cost of the process. Optimization is required to find the lowest effective catalyst loading.

    • Temperature and Pressure: These parameters influence the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reactions but may also promote side reactions or catalyst degradation.

    • Ammonia Concentration: Sufficient ammonia is required to drive the imine formation, but excessive amounts can be difficult to handle and remove.

    • Stirring Rate: Adequate mixing is crucial in a heterogeneous hydrogenation reaction to ensure efficient mass transfer of hydrogen gas.

  • Crystallization of the Dihydrochloride Salt:

    • Solvent System: The choice of solvent will affect the yield, crystal form (polymorphism), and purity of the final product.

    • Cooling Rate: A controlled cooling profile is essential for obtaining a consistent crystal size distribution, which is important for filtration and drying properties.

    • Seeding: The use of seed crystals can help to control the crystallization process and ensure the desired crystal form is obtained.

Analytical Methods for Quality Control
  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the starting material, intermediate, and final product.

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the chiral amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Karl Fischer Titration: To determine the water content of the final product.

GMP Manufacturing Guidelines

The entire manufacturing process should be conducted in accordance with current Good Manufacturing Practice (cGMP) guidelines to ensure the quality and safety of the final product. Key aspects include:

  • Documentation: All manufacturing steps, including raw material specifications, batch records, and analytical results, must be thoroughly documented.

  • Equipment: All equipment used in the process must be properly calibrated, cleaned, and maintained.

  • Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product of the required quality.

  • Quality Control: In-process controls and final product testing must be performed to ensure that the product meets all specifications.

Visualization

Overall Workflow for the Synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride

G cluster_0 Starting Material Synthesis cluster_1 Core Asymmetric Synthesis cluster_2 Downstream Processing 3-cyano-2-methylpyridine 3-cyano-2-methylpyridine 2-Methyl-3-acetylpyridine 2-Methyl-3-acetylpyridine 3-cyano-2-methylpyridine->2-Methyl-3-acetylpyridine Grignard Reaction 1-(2-methylpyridin-3-yl)ethan-1-amine 1-(2-methylpyridin-3-yl)ethan-1-amine 2-Methyl-3-acetylpyridine->1-(2-methylpyridin-3-yl)ethan-1-amine Asymmetric Reductive Amination Purified Amine Purified Amine 1-(2-methylpyridin-3-yl)ethan-1-amine->Purified Amine Work-up & Purification 1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride 1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride Purified Amine->1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride Salt Formation & Crystallization

Caption: Workflow for the scale-up manufacturing process.

Catalytic Cycle of Asymmetric Reductive Amination

G Ketone Ketone Imine Imine Ketone->Imine + NH3 Catalyst_Imine [Ru]-Imine Complex Imine->Catalyst_Imine Catalyst [Ru]-H Catalyst->Catalyst_Imine Chiral_Amine Chiral Amine Catalyst_Imine->Chiral_Amine + H2 Regenerated_Catalyst [Ru]-H Chiral_Amine->Regenerated_Catalyst Product Release

Caption: Simplified catalytic cycle for DARA.

References

  • Brewer, A. C., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, C. R. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 577–583. [Link]

  • Campbell Brewer, A., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, C. R. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. American Chemical Society. [Link]

  • Brewer, A. C., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, C. R. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • Kumar, A., et al. (2021). Mechanistic investigation of a Ru-catalyzed direct asymmetric reductive amination reaction for a batch or continuous process scale-up: an industrial perspective. Reaction Chemistry & Engineering, 6(1), 107-117. [Link]

  • Brewer, A. C., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, C. R. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Figshare. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane. Tetrahedron, 60(36), 7899-7906.
  • Zhang, et al. (2012). Preparation of Aliphatic Amines by the Leuckart Reaction.
  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 226-250. [Link]

Sources

The Untapped Potential of 1-(2-Methylpyridin-3-yl)ethan-1-amine in Modern Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel peptide therapeutics with enhanced efficacy, stability, and target specificity has led to an increasing demand for innovative chemical tools and building blocks. While the core methodologies of peptide synthesis are well-established, the introduction of unique reagents can unlock new possibilities in peptide design and function. This document explores the theoretical and practical applications of 1-(2-methylpyridin-3-yl)ethan-1-amine, a chiral substituted pyridine derivative, in the field of peptide synthesis. Although not yet a mainstream reagent, its distinct structural features—a chiral center and a sterically hindered basic nitrogen atom—suggest significant potential in three key areas: as a sterically hindered base to mitigate racemization during peptide coupling, as a resolving agent for chiral amino acids, and as a precursor for the synthesis of novel, non-canonical amino acids for incorporation into peptide chains. This guide provides in-depth theoretical justifications, detailed experimental protocols, and visual workflows to empower researchers to explore the utility of this promising, yet underutilized, molecule.

Introduction: The Significance of Chiral Amines and Substituted Pyridines in Peptide Chemistry

Peptide synthesis is a delicate dance of activation, coupling, and deprotection, where maintaining the stereochemical integrity of the constituent amino acids is paramount. Chiral amines are indispensable in this field, serving as resolving agents, chiral auxiliaries, and foundational components of non-natural amino acids.[1][2] The incorporation of such non-canonical amino acids can bestow peptides with improved pharmacological properties.[3][4][5]

Simultaneously, the choice of base in peptide coupling reactions is a critical determinant of reaction efficiency and the preservation of chirality.[6][7] Sterically hindered bases are particularly valuable as they can deprotonate the necessary functional groups without promoting the undesirable side reaction of racemization at the activated carboxylic acid center.[7][8] Pyridine and its derivatives are widely employed as catalysts and bases in a multitude of organic reactions, including peptide synthesis.[9][10] The basicity and steric environment of the pyridine nitrogen can be finely tuned by the nature and position of its substituents.[11][12][13][14]

1-(2-Methylpyridin-3-yl)ethan-1-amine presents a unique combination of these desirable features. The methyl group at the 2-position of the pyridine ring provides steric hindrance around the basic nitrogen atom, while the chiral ethylamine substituent at the 3-position opens avenues for applications in asymmetric synthesis and resolution. This document will now delve into the practical applications of this molecule.

Application 1: A Novel Sterically Hindered Base for Racemization Suppression in Peptide Coupling

Theoretical Background

A significant challenge in peptide synthesis is the risk of racemization of the activated amino acid residue during the coupling step.[6][15] This is often exacerbated by strong, non-hindered bases.[6] The use of sterically hindered bases, such as 2,4,6-trimethylpyridine (collidine), has been shown to be effective in minimizing racemization.[7] The steric bulk around the nitrogen atom of the base impedes its ability to abstract the α-proton of the activated amino acid, which is a key step in the racemization pathway, while still allowing for the necessary deprotonation of the incoming amine nucleophile.

The structure of 1-(2-methylpyridin-3-yl)ethan-1-amine suggests it could function as an effective sterically hindered base. The methyl group ortho to the pyridine nitrogen provides a degree of steric shielding. While less hindered than di- or tri-substituted pyridines, it may offer a nuanced level of basicity and steric hindrance that could be advantageous in specific coupling scenarios.

Workflow for Utilizing 1-(2-Methylpyridin-3-yl)ethan-1-amine as a Hindered Base:

G cluster_0 Amino Acid Activation cluster_1 Coupling Reaction cluster_2 Outcome A N-protected Amino Acid C Activated Amino Acid A->C Activation B Coupling Reagent (e.g., HBTU/HATU) B->C F Coupled Peptide C->F Coupling D Resin-bound Peptide with free N-terminus D->F E 1-(2-methylpyridin-3-yl)ethan-1-amine E->F Base G Elongated Peptide with minimized racemization F->G G Racemic_AA Racemic N-protected Amino Acid (R/S) Diastereomeric_Salts Diastereomeric Salts (R,S) and (S,S) Racemic_AA->Diastereomeric_Salts Chiral_Amine (S)-1-(2-methylpyridin-3-yl)ethan-1-amine Chiral_Amine->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Salt_1 Diastereomeric Salt 1 (e.g., S,S) Separation->Salt_1 Less Soluble Salt_2 Diastereomeric Salt 2 (e.g., R,S) Separation->Salt_2 More Soluble Acidification Acidification Salt_1->Acidification Enantiomer_1 Enantiomerically Pure Amino Acid (S) Acidification->Enantiomer_1 Recovered_Amine Recovered Chiral Amine Acidification->Recovered_Amine

Caption: Process flow for the resolution of a racemic amino acid.

Experimental Protocol: Resolution of N-Benzoyl-DL-Alanine

This protocol describes the resolution of a racemic N-protected amino acid using (S)-1-(2-methylpyridin-3-yl)ethan-1-amine.

Materials:

  • N-Benzoyl-DL-alanine

  • (S)-1-(2-Methylpyridin-3-yl)ethan-1-amine

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve N-Benzoyl-DL-alanine (1 equivalent) in warm ethanol.

    • In a separate flask, dissolve (S)-1-(2-methylpyridin-3-yl)ethan-1-amine (0.5 equivalents) in ethanol.

    • Slowly add the amine solution to the amino acid solution with stirring.

    • Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Separation of Diastereomers:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Pure Amino Acid:

    • Suspend the collected crystals in water and add 1 M HCl until the pH is acidic (pH ~2).

    • The N-benzoyl-L-alanine will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • The aqueous filtrate contains the hydrochloride salt of (S)-1-(2-methylpyridin-3-yl)ethan-1-amine, which can be recovered by basification and extraction.

  • Characterization:

    • Determine the optical purity of the obtained N-benzoyl-L-alanine using polarimetry or chiral HPLC.

Application 3: Precursor for the Synthesis of a Non-Canonical Amino Acid

Theoretical Background

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. [3][]These novel building blocks can introduce new functionalities, improve metabolic stability, and constrain peptide conformation. Chiral amines are valuable starting materials for the synthesis of new amino acids. [2] 1-(2-Methylpyridin-3-yl)ethan-1-amine can serve as a precursor for a novel pyridyl-containing amino acid. For example, it can be derivatized to introduce a carboxylic acid functionality, yielding a non-canonical amino acid that can then be incorporated into a peptide sequence using standard SPPS methodologies.

Proposed Synthetic Pathway:

G Start 1-(2-methylpyridin-3-yl)ethan-1-amine Protection N-protection (e.g., Boc) Start->Protection Alkylation Alkylation with a protected carboxyethyl group Protection->Alkylation Deprotection Deprotection of the carboxylic acid Alkylation->Deprotection Final_AA Novel Pyridyl Amino Acid Deprotection->Final_AA

Sources

preparation of (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Preparation and Enantiomeric Resolution of (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride

Abstract

This comprehensive application note provides a detailed protocol for the preparation of the enantiomerically pure compound, (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine, and its subsequent conversion to the stable dihydrochloride salt. Chiral amines are critical building blocks in modern drug discovery and development, with specific stereoisomers often possessing desired therapeutic activity while others may be inactive or contribute to off-target effects. This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of the synthesis of the racemic amine, followed by a robust, scalable method for chiral resolution via diastereomeric salt formation. Methodologies for the isolation, purification, and rigorous analytical characterization of the final (1S)-enantiomer are detailed, emphasizing the scientific principles that underpin each procedural step.

Introduction and Scientific Background

The specific stereochemistry of an active pharmaceutical ingredient (API) is a critical determinant of its pharmacological and toxicological profile. (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine is a chiral primary amine containing a substituted pyridine moiety, a common scaffold in medicinal chemistry. The isolation of the (S)-enantiomer in high purity is essential for its evaluation as a potential drug candidate or as a key intermediate in the synthesis of more complex molecules.

While asymmetric synthesis can directly yield a single enantiomer, classical resolution of a racemic mixture remains a widely practiced, cost-effective, and industrially scalable approach.[1] The most common and reliable method for resolving racemic amines is through the formation of diastereomeric salts.[2][3] This technique leverages the fundamental principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic amine with a single enantiomer of a chiral acid (a "resolving agent"), a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing for their separation by fractional crystallization.[4]

This guide will focus on the use of L-(+)-tartaric acid, an inexpensive and readily available chiral resolving agent derived from natural sources, to resolve racemic 1-(2-methylpyridin-3-yl)ethan-1-amine.[2][3] Following resolution, the pure (1S)-amine free base is converted to its dihydrochloride salt to improve stability, handling, and aqueous solubility.[5]

Overall Experimental Workflow

The preparation of the target compound is a multi-step process that requires careful execution and in-process analysis. The logical flow from the starting material to the final, characterized product is outlined below.

G cluster_0 Part A: Racemate Synthesis cluster_1 Part B: Chiral Resolution cluster_2 Part C: Salt Formation & Analysis A 2-Methyl-3-acetylpyridine (Ketone Precursor) B Racemic (R/S)-1-(2-methylpyridin-3-yl)ethan-1-amine (Free Base) A->B Reductive Amination C Mixture of Diastereomeric Salts ((R)-Amine•(L)-Acid & (S)-Amine•(L)-Acid) B->C Salt Formation with L-(+)-Tartaric Acid D Isolated (1S)-Amine•(L)-Tartrate Salt (Less Soluble Diastereomer) C->D Fractional Crystallization E (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine (Enantiopure Free Base) D->E Base Treatment (Liberation) F (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride (Final Product) E->F Treatment with HCl G Full Characterization (NMR, Chiral HPLC, etc.) F->G Purity & Identity Confirmation G cluster_0 Separation Racemate Racemic Amine (R)-Amine (S)-Amine Salts Mixture of Diastereomeric Salts (R)-Amine • L-Acid (S)-Amine • L-Acid Different Solubilities Racemate->Salts Resolver Chiral Resolving Agent L-(+)-Tartaric Acid Resolver->Salts Crystals Less Soluble Salt Crystallizes ((S)-Amine • L-Acid) Salts:f0->Crystals MotherLiquor More Soluble Salt Remains in Solution ((R)-Amine • L-Acid) Salts:f0->MotherLiquor

Sources

Application Notes & Protocols: Safe Handling and Storage of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Compound Profile

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a substituted pyridine derivative. Pyridine and its analogues are fundamental heterocyclic structures widely utilized as precursors and scaffolds in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their unique chemical properties, stemming from the nitrogen heteroatom within the aromatic ring, influence their reactivity, stability, and potential biological activity.[3] As a dihydrochloride salt, this compound exhibits increased water solubility compared to its free base form, a property that is often advantageous for drug formulation and biological assays.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and laboratory use of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, ensuring both personnel safety and compound integrity.

Compound Details:

Parameter Value Reference
Chemical Name 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride [5]
CAS Number 2445792-45-8 [5]
Molecular Formula C₈H₁₄N₂Cl₂
Molecular Weight 209.12 g/mol (as dihydrochloride) -

| Structure | A pyridine ring substituted with a methyl group and an aminoethyl group, presented as a dihydrochloride salt. |[2][3] |

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe laboratory practice.[6] This compound possesses multiple hazards that necessitate careful handling.

GHS Hazard Classification

The compound is classified with several hazards according to notified C&L inventory.[5]

Hazard Class & CodeDescriptionSignal Word
Acute Tox. (H302+H312+H332) Harmful if swallowed, in contact with skin, or if inhaled.Warning [5]
Skin Irrit. 2 (H315) Causes skin irritation.Warning [5]
Eye Irrit. 2A (H319) Causes serious eye irritation.Warning [5]
STOT SE 3 (H336) May cause respiratory irritation, drowsiness or dizziness.Warning [5]
Risk Assessment Workflow

A systematic approach to risk assessment should be adopted before any experimental work begins. This involves identifying the hazards, assessing the potential for exposure, and implementing appropriate control measures.

substance Compound Identified: 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride hazards Step 1: Identify Hazards (Acute Toxicity, Skin/Eye Irritant) Reference SDS/GHS Data substance->hazards exposure Step 2: Assess Exposure Routes (Inhalation of powder, Dermal contact, Eye contact, Ingestion) hazards->exposure controls Step 3: Implement Controls • Engineering (Fume Hood) • Administrative (SOPs) • PPE (Gloves, Goggles, Lab Coat) exposure->controls work Proceed with Experiment controls->work

Caption: Risk assessment workflow for handling the target compound.

Safe Handling Protocols

Adherence to strict handling protocols is mandatory to mitigate the risks identified in Section 2.0.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield.[7][8] Standard safety glasses are insufficient.

    • Rationale: The compound is classified as a serious eye irritant (H319).[5]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm).[8][9] Gloves must be inspected before use and changed immediately if contaminated.

    • Rationale: The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[5]

  • Body Protection: A lab coat is required. For procedures with a high risk of dust generation or splashing, consider additional protective clothing.[8]

  • Respiratory Protection: For weighing or handling large quantities of powder outside of a certified containment system, a government-approved respirator is necessary.[8]

Engineering Controls

Engineering controls are the primary method for minimizing exposure.

  • Ventilation: All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[6][7] This is critical to prevent inhalation.

    • Rationale: The compound is acutely toxic if inhaled (H332) and may cause respiratory irritation or dizziness (H336).[5] The airflow in a fume hood can sometimes affect sensitive balances; a dedicated powder containment hood is often preferable for weighing.[6]

Protocol: Weighing and Aliquoting Solid Compound

This protocol minimizes aerosolization and exposure when handling the powdered form.

  • Preparation: Don all required PPE. Ensure the chemical fume hood or powder containment hood is operational.

  • Staging: Place all necessary equipment (balance, weigh paper/boat, spatulas, and pre-labeled, sealable vials) inside the ventilated enclosure before bringing in the primary container.

    • Scientist's Note: Staging materials minimizes traffic in and out of the hood, reducing turbulence and potential for contamination.

  • Static Control: If the powder is fine and prone to static dispersion, use a static-eliminating device.[10] Avoid using metal spatulas if the compound is known to be shock-sensitive, although this is not indicated for this specific compound.[6]

  • Weighing: Carefully open the main container inside the hood. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Close the main container immediately after dispensing.

  • Transfer: Carefully transfer the weighed powder into the pre-labeled secondary container (e.g., an amber glass vial).

  • Cleanup: Clean the spatula thoroughly. Dispose of the weigh paper and any contaminated materials (like disposable gloves) in a designated hazardous waste container.[9]

  • Finalization: Wipe down the work surface within the hood. Wash hands thoroughly after the procedure is complete, even after removing gloves.[8]

Protocol: Preparation of Aqueous Stock Solutions

This compound is a dihydrochloride salt, which typically confers good aqueous solubility.[4] This protocol outlines the preparation of a 10 mM stock solution in sterile water.

  • Calculation: Determine the mass of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (MW: 209.12 g/mol ) required. For 10 mL of a 10 mM solution, you will need:

    • Mass = 0.010 L * 0.010 mol/L * 209.12 g/mol = 0.0209 g = 20.9 mg

  • Weighing: Following the protocol in Section 3.3, accurately weigh 20.9 mg of the compound into a sterile conical tube or suitable vial.

  • Dissolution: Add approximately 8 mL of sterile, nuclease-free water to the vial.

  • Mixing: Cap the vial securely and mix using a vortex until the solid is fully dissolved. If dissolution is slow, brief sonication in a water bath may be applied.

    • Self-Validation Step: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Volume Adjustment: Carefully add sterile water to bring the final volume to exactly 10.0 mL. Mix again to ensure homogeneity.

  • Sterilization: For use in cell culture or other sensitive biological applications, sterile-filter the solution through a 0.22 µm syringe filter into a new, sterile container.

    • Rationale: This step removes any potential microbial contamination introduced during handling.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store as recommended in Section 4.1.

start Start: Prepare 10 mM Stock Solution weigh 1. Weigh 20.9 mg of Compound (in Fume Hood) start->weigh add_solvent 2. Add ~8 mL Sterile Water weigh->add_solvent mix 3. Vortex / Sonicate Until Dissolved add_solvent->mix validate 4. Visual Inspection: Ensure Complete Dissolution mix->validate validate->mix [Failed] adjust_vol 5. Adjust Volume to 10.0 mL validate->adjust_vol [Passed] filter 6. Sterile Filter (0.22 µm) adjust_vol->filter aliquot 7. Aliquot & Label filter->aliquot store 8. Store at Recommended Temperature aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a sterile aqueous stock solution.

Storage and Stability

Proper storage is essential to maintain the compound's purity and integrity over time.

Recommended Storage Conditions
ConditionShort-Term (≤ 2 weeks)Long-Term (> 2 weeks)
Solid Compound 2-8°C, desiccated-20°C, desiccated
Aqueous Stock Solution 4°C, protected from light-20°C or -80°C (aliquoted)

Rationale: While many pyridine compounds are stable at room temperature, hydrochloride salts can be hygroscopic.[1][9] Storing in a cool, dry place is a general best practice.[7] For long-term stability, especially for a valuable research compound, colder temperatures (-20°C) are recommended to minimize degradation. Aliquoting solutions prevents multiple freeze-thaw cycles which can degrade the compound.

Chemical Stability and Incompatibilities
  • Stability: The compound is expected to be stable under recommended storage conditions.[9]

  • Hygroscopicity: As a salt, the compound may be hygroscopic. Keep the container tightly sealed to prevent moisture absorption, which can lead to clumping and potential degradation.[7][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][11] Pyridine derivatives can react with potent oxidizers.[1] Also, keep away from strong bases, which would deprotonate the amine and hydrochloride, converting it to the free base form.

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate action is critical.[12]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[7][9]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison center or doctor immediately if you feel unwell.[7][12]
Spill Management
  • Small Spills (Solid): Evacuate non-essential personnel. Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid raising dust.[9] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material. Collect the material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

References

  • 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride — Chemical Substance Information. (n.d.). ECHA.
  • (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride - NextSDS. (n.d.). NextSDS.
  • 1-(2-Methylpyridin-3-yl)ethan-1-amine dihydrochloride. (n.d.). Sigma-Aldrich.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025, July 4). Sarchem Labs.
  • A Brief View on Pyridine Compounds. (2024). Open Access Journals.
  • Safety Data Sheet. (2022, February 21). KISHIDA CHEMICAL CO., LTD.
  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. (n.d.). Benchchem.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004, June 21). PubMed.
  • Properties of Pyridine – C5H5N. (2018, September 26). BYJU'S.
  • Is there a simple procedure to make HCl salt of amine compound without using HCl gas? (2015, May 21). ResearchGate.
  • Safety Data Sheet. (2021, March 15). Merck Millipore.
  • The pyridine/benzene stability 'paradox'? (2017, November 20). Chemistry Stack Exchange.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC.
  • Safety Data Sheet. (n.d.). Enamine.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. (n.d.). The Vespiary.
  • SAFETY DATA SHEET. (2012, April 30). Fisher Scientific.
  • SAFETY DATA SHEET. (2010, April 10). Fisher Scientific.
  • Safety data sheet. (2022, March 28). BASF.
  • 安全データシート(SDS). (2024, July 1). Veritas.
  • Forming oxalte salts of amines. (2021, August 27). Sciencemadness.org.
  • BLD Pharmatech. (n.d.). BLD Pharmatech.
  • GUIDELINES FOR Safe Handling of Powders and Bulk Solids. (2004, May 25). UreaKnowHow.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety, University of California, Berkeley.
  • Handling Hazardous Bulk Solids and Powders: Safety First! (2024, January 22). De Dietrich.
  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory, NCBI Bookshelf - NIH.
  • chemical handling and storage section 6. (n.d.). University of Toronto Scarborough.
  • 1-(2-Chloro-6-methylpyridin-3-yl)ethan-1-one. (n.d.). ChemScene.
  • 2-(Pyridin-3-yl)ethan-1-amine. (n.d.). PubChem.
  • 1-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride. (n.d.). ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. The following content moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. Our objective is to empower you to troubleshoot common issues, optimize reaction conditions, and ultimately, improve your product yield and purity. The primary synthetic route discussed is the reductive amination of 3-acetyl-2-methylpyridine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My reaction has stalled. TLC/LCMS analysis shows a significant amount of unreacted 3-acetyl-2-methylpyridine even after extended reaction times. What's going wrong?

Answer: This is a classic case of incomplete imine formation, which is the crucial intermediate step in a reductive amination. The equilibrium between the ketone/ammonia and the imine must be shifted in favor of the imine for the reduction to proceed efficiently.

Causality & Solutions:

  • Suboptimal pH: The formation of the imine is highly pH-dependent. The reaction requires a weakly acidic environment (typically pH 5-7).[1]

    • Why? The carbonyl oxygen must be protonated to become a better leaving group (as water), but the amine nucleophile (ammonia) must remain largely unprotonated to be reactive.

    • Corrective Action: If you are using a source like ammonium chloride, the reaction may become too acidic. The ideal solution is to use ammonium acetate . It serves as both the ammonia source and a buffer, maintaining the pH in the optimal range. If you must use another ammonium salt, consider adding a mild, non-nucleophilic base to adjust the pH.

  • Presence of Water: Imine formation is a condensation reaction that generates one molecule of water. According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit the forward reaction.

    • Corrective Action: Add a dehydrating agent to the reaction mixture. Activated 3Å or 4Å molecular sieves are excellent choices as they are inert and will sequester the water as it is formed, driving the equilibrium towards the imine.

  • Insufficient Ammonia Concentration: The concentration of the ammonia source is critical.

    • Corrective Action: Use a significant excess of the ammonium salt (e.g., 5-10 equivalents) to push the equilibrium forward.

Question 2: The primary impurity I'm isolating is 1-(2-methylpyridin-3-yl)ethan-1-ol. How can I prevent this side reaction?

Answer: The formation of the corresponding alcohol indicates that your reducing agent is non-selective and is reducing the starting ketone faster than, or in competition with, the intermediate imine. This is the most common pitfall in this synthesis.

Causality & Solutions:

  • Incorrect Choice of Reducing Agent: You are likely using a strong, non-selective reducing agent like sodium borohydride (NaBH₄). While effective for general ketone reduction, NaBH₄ is too reactive for this purpose and does not discriminate well between the ketone and the imine.[2]

  • The Solution: Selective Hydride Reagents: The key is to use a reducing agent that is "kinetically tuned" to preferentially reduce the protonated imine (the iminium ion), which is significantly more electrophilic than the ketone.

    • Primary Recommendation: Sodium Cyanoborohydride (NaBH₃CN). This is the classic reagent for reductive amination.[2][3] It is stable in weakly acidic conditions and is selective for the iminium ion over the ketone.

    • Alternative Recommendation: Sodium Triacetoxyborohydride (NaBH(OAc)₃). This is an excellent, often preferred, alternative to NaBH₃CN. It is less toxic, non-hygroscopic, and offers similar or even better selectivity.[2]

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaTypical UseSelectivity for Imine/Iminium IonComments
Sodium BorohydrideNaBH₄General ketone/aldehyde reductionPoorToo reactive; will readily reduce the starting ketone, leading to alcohol impurity.
Sodium Cyanoborohydride NaBH₃CN Reductive Amination (One-Pot) Excellent Industry standard. Selective for the iminium ion at pH 5-7.[3]
Sodium Triacetoxyborohydride NaBH(OAc)₃ Reductive Amination (One-Pot) Excellent Safer, less toxic alternative to NaBH₃CN with excellent selectivity.[2]

Question 3: My overall isolated yield is very low after workup and salt formation, even though LCMS analysis of the crude reaction mixture looked promising. Where am I losing my product?

Answer: Loss of product during the isolation phase is common for this molecule due to the properties of both the free amine and its dihydrochloride salt.

Causality & Solutions:

  • Inefficient Extraction of the Free Amine: The free base, 1-(2-methylpyridin-3-yl)ethan-1-amine, is a polar molecule. After quenching the reaction, you must basify the aqueous layer sufficiently (to pH > 10) to ensure both the primary amine and the pyridine nitrogen are deprotonated. Failure to do so will leave the protonated, water-soluble species in the aqueous phase.

    • Corrective Action: After the reaction is complete, quench any remaining hydride with acetone or dilute acid carefully. Adjust the pH of the aqueous solution to 10-12 with 2-4M NaOH. Extract multiple times (e.g., 3-5 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate to ensure complete recovery of the free amine.

  • Improper Salt Formation and Precipitation: The dihydrochloride salt is often highly soluble in polar solvents like methanol and ethanol and can be hygroscopic.

    • Corrective Action:

      • Solvent Choice: After purifying the free base, dissolve it in a solvent in which the dihydrochloride salt has poor solubility. Isopropanol (IPA), diethyl ether, or a mixture of ethanol and ether are excellent choices.

      • HCl Source: Use a solution of HCl in a non-aqueous solvent, such as 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane . Adding aqueous HCl will introduce water and may prevent precipitation. Add the HCl solution dropwise to the stirred solution of the free base at 0 °C.

      • Maximizing Precipitation: After adding the HCl, continue stirring in an ice bath for 1-2 hours. If precipitation is slow, you can add an anti-solvent (like hexane or more diethyl ether) to crash out the product. Collect the solid by filtration and wash with cold diethyl ether to remove any non-salt impurities.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the reductive amination in this synthesis?

A1: The reaction proceeds through two main stages:

  • Iminium Ion Formation:

    • Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-acetyl-2-methylpyridine.

    • This forms an unstable hemiaminal intermediate.

    • Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O).

    • Loss of water generates a resonance-stabilized iminium ion, which is the key electrophile for the reduction step.

  • Hydride Reduction:

    • A hydride ion (H⁻) from the selective reducing agent (e.g., NaBH₃CN) attacks the electrophilic carbon of the iminium ion.

    • This neutralizes the charge and forms the final primary amine product.

Diagram: Reductive Amination Mechanism

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction Ketone 3-Acetyl-2- methylpyridine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Iminium Iminium Ion Ammonia Ammonia (from NH4OAc) Ammonia->Hemiaminal Hemiaminal->Iminium - H2O (driven by H+) Reducer NaBH3CN (Hydride Source) Product 1-(2-methylpyridin-3-yl) ethan-1-amine Iminium->Product + 'H-' Reducer->Product

Caption: Mechanism of reductive amination.

Q2: Why is anhydrous methanol a commonly recommended solvent?

A2: Anhydrous methanol is a good choice for several reasons:

  • Solubility: It effectively dissolves the polar starting ketone and the ammonium acetate.

  • Compatibility: It is compatible with the recommended borohydride-based reducing agents.

  • Protic Nature: Its protic nature can help facilitate the proton transfer steps involved in imine formation. However, it is crucial to use an anhydrous grade to avoid introducing excess water, which would inhibit the reaction.

Q3: How should I monitor the reaction's progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A good starting point for a mobile phase is a 90:10:1 mixture of Dichloromethane:Methanol:Ammonium Hydroxide.

  • Visualization: Use a UV lamp (254 nm) to visualize the pyridine-containing compounds. You can also use a potassium permanganate stain.

  • What to Look For: You should see the spot corresponding to the starting ketone (higher Rf) gradually disappear, while a new, more polar spot corresponding to the product amine (lower Rf) appears. The reaction is complete when the ketone spot is no longer visible.

Experimental Protocols

Diagram: Overall Synthetic Workflow

G Start Start: 3-Acetyl-2-methylpyridine Reaction One-Pot Reductive Amination - Ammonium Acetate - NaBH3CN or NaBH(OAc)3 - Anhydrous Methanol Start->Reaction Step 1 Workup Aqueous Workup 1. Quench Reaction 2. Basify to pH > 10 (NaOH) 3. Extract with Organic Solvent (DCM) Reaction->Workup Step 2 Purification Purification of Free Base (Optional but Recommended) - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography if needed Workup->Purification Step 3 Salt Salt Formation - Dissolve free base in IPA/Ether - Add 2.2 eq. HCl in Ether/Dioxane at 0°C Purification->Salt Step 4 Final Final Product 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride Salt->Final Step 5

Caption: Workflow for the synthesis of the target compound.

Protocol 1: Optimized One-Pot Reductive Amination

This protocol is based on a 10 mmol scale and should be adapted accordingly.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-acetyl-2-methylpyridine (1.35 g, 10 mmol, 1.0 eq.).

  • Reagents: Add anhydrous methanol (50 mL) followed by ammonium acetate (5.78 g, 75 mmol, 7.5 eq.). Stir the mixture at room temperature until all solids are dissolved.

  • Dehydration (Optional but Recommended): Add activated 4Å molecular sieves (approx. 5 g).

  • Reduction: In a single portion, add sodium cyanoborohydride (0.94 g, 15 mmol, 1.5 eq.) or sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC until the starting ketone is fully consumed.

Protocol 2: Workup and Dihydrochloride Salt Formation
  • Quench: Once the reaction is complete, filter off the molecular sieves (if used). Cool the filtrate in an ice bath and cautiously quench any excess hydride by the dropwise addition of 1M HCl until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure (rotary evaporator).

  • Basification & Extraction: To the remaining aqueous residue, add water (50 mL) and cool in an ice bath. Slowly add 4M NaOH solution until the pH is >10. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine, typically as an oil. At this stage, the amine can be purified by silica gel chromatography if necessary.

  • Salt Formation: Dissolve the crude or purified free amine in isopropanol (20 mL). Cool the solution to 0 °C in an ice bath.

  • Precipitation: Slowly add 2M HCl in diethyl ether (~11 mL, 22 mmol, 2.2 eq.) dropwise with vigorous stirring. A white precipitate should form immediately.

  • Isolation: Continue stirring the suspension at 0 °C for 1 hour. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL).

  • Drying: Dry the white solid under high vacuum to a constant weight to yield 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

References

  • N-Amino Pyridinium Salts in Organic Synthesis.PMC - NIH.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Challenges in the functionalization of pyridines.
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
  • Organic Syntheses Procedure: 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE.Organic Syntheses.
  • Researchers solve a problem in organic chemistry.ScienceDaily.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.Academia.edu.
  • Reductive amin
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • Reductive Amin
  • Application Note – Reductive Amin

Sources

Technical Support Center: Troubleshooting Impurities in 1-(2-Methylpyridin-3-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-methylpyridin-3-yl)ethanamine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield and purity, and accelerate your research and development timelines.

Section 1: The Synthetic Landscape: Reductive Amination

The most prevalent and scalable method for synthesizing 1-(2-methylpyridin-3-yl)ethanamine is the reductive amination of 2-acetyl-3-methylpyridine. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. The choice of reagents and reaction conditions is critical to steer the reaction towards the desired product and away from common impurities.

The general workflow for this synthesis is outlined below.

SM Starting Materials: 2-Acetyl-3-methylpyridine Ammonia Source (e.g., NH4OAc) IM Imine/Enamine Formation SM->IM Solvent, ΔT RA Reducing Agent Addition (e.g., NaBH(OAc)3, NaBH4) IM->RA In situ reduction P Crude Product Mixture RA->P PUR Purification (Distillation, Extraction, or Chromatography) P->PUR FP Final Product: 1-(2-methylpyridin-3-yl)ethanamine PUR->FP

Caption: General workflow for the synthesis of 1-(2-methylpyridin-3-yl)ethanamine.

Section 2: Common Impurities and Their Origins

Effective troubleshooting begins with identifying the likely impurities and understanding their formation mechanisms. The primary impurities in this reaction are typically the unreacted starting material, an alcohol byproduct from premature ketone reduction, and a secondary amine dimer.

Impurity NameStructureCommon Cause of Formation
2-Acetyl-3-methylpyridine 2-methyl-3-acetylpyridineIncomplete reaction due to insufficient reaction time, low temperature, or poor quality of reagents.
1-(2-Methylpyridin-3-yl)ethanol 1-(2-methylpyridin-3-yl)ethanolReduction of the ketone starting material before imine formation. This is common with strong, non-selective reducing agents like NaBH₄ added too early.[1]
Bis(1-(2-methylpyridin-3-yl)ethyl)amine Dimer of the final productReaction of the final amine product with the imine intermediate. This is favored at lower concentrations of the ammonia source.
(R)-1-(2-methylpyridin-3-yl)ethanamine (R)-enantiomer of the productIn a stereoselective synthesis aiming for the (S)-enantiomer, the presence of the (R)-enantiomer indicates poor enantiocontrol or racemization.

The following diagram illustrates the kinetic competition between the desired product pathway and the formation of key impurities.

cluster_main Reaction Pathways cluster_impurities Impurity Formation Ketone 2-Acetyl-3-methylpyridine Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ketone->Imine Alcohol Alcohol Byproduct Ketone->Alcohol + [H] (Premature Reduction) Product Desired Product (Primary Amine) Imine->Product + [H] (Reduction) Dimer Dimer Impurity (Secondary Amine) Imine->Dimer + Product Amine - NH3

Caption: Competing reaction pathways leading to product and impurity formation.

Section 3: Analytical Toolbox for Impurity Profiling

Accurate identification and quantification of impurities are paramount. A multi-faceted analytical approach is often necessary, especially when dealing with chiral molecules.

Purity and Byproduct Analysis
  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities like the starting ketone and the alcohol byproduct.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A versatile method for separating and identifying the product and less volatile impurities like the dimer.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation of the product and allows for quantification of impurities if their signals are well-resolved from the product's signals.

Enantiomeric Purity Analysis

Determining the enantiomeric excess (% ee) is critical in pharmaceutical applications.[2] Chiral chromatography is the industry standard.[2][3]

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[2][3]Robust, versatile, widely available CSPs, excellent for quantification.[2][3]Can require longer analysis times (10-30 min), uses more solvent.[2]
Chiral SFC Supercritical fluid (e.g., CO₂) as the mobile phase with a chiral stationary phase.Very fast analysis (5-20 min), low solvent consumption ("green" technique), ideal for high-throughput screening.[2]Requires specialized equipment.
Chiral CE Differential migration of enantiomers in an electric field, often using a chiral selector in the buffer.[4]High separation efficiency, extremely small sample volume required.[2][4]Can be less robust for quantitative analysis compared to HPLC.
NMR Spectroscopy Use of a chiral derivatizing agent to convert enantiomers into diastereomers, which have distinct NMR signals.[5][6]Provides absolute quantification without a reference standard for the minor enantiomer, gives structural information.[2][5]Lower sensitivity compared to chromatographic methods.
Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric purity of 1-(2-methylpyridin-3-yl)ethanamine.

Objective: To separate and quantify the (S)- and (R)-enantiomers.

Materials:

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape.

  • Sample: 1 mg/mL solution of the amine in the mobile phase.

Step-by-Step Procedure:

  • System Preparation: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Data Acquisition: Record the chromatogram, monitoring at a suitable UV wavelength (e.g., 254 nm).

  • Analysis: Integrate the peak areas for both the (S)- and (R)-enantiomers.

  • Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Section 4: Troubleshooting Guide & FAQs

Q1: My reaction is incomplete, and I see a lot of unreacted 2-acetyl-3-methylpyridine in the crude analysis. What went wrong?

A1: Incomplete conversion is often due to one of the following:

  • Imine Formation Equilibrium: The formation of the imine from the ketone and ammonia source is a reversible reaction. Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium acetate) to drive the equilibrium forward. Some protocols may also use a dehydrating agent or Dean-Stark trap to remove water, although this is more common in non-protic solvents.

  • Reagent Quality: Verify the purity and activity of your reducing agent. Borohydride reagents can degrade over time, especially if exposed to moisture.

  • Reaction Time and Temperature: The reaction may not have been run long enough or at a high enough temperature for imine formation to complete before the reduction step. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material before adding the reducing agent, if performing a two-step procedure.

Q2: My main impurity is the alcohol, 1-(2-methylpyridin-3-yl)ethanol. How can I prevent this?

A2: This is a classic selectivity problem. The alcohol byproduct forms when the reducing agent reduces the ketone carbonyl faster than the imine intermediate.

  • Choice of Reducing Agent: Switch to a more selective, milder reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones but readily reduces the protonated imine (iminium ion).[1] In contrast, sodium borohydride (NaBH₄) can rapidly reduce both ketones and imines.[1]

  • Order of Addition: If using a less selective reducing agent like NaBH₄, ensure imine formation is complete before adding the borohydride. This can be done by stirring the ketone and ammonia source for a period (e.g., 1-2 hours) before slowly adding the reducing agent at a controlled temperature (e.g., 0 °C).

  • pH Control: Reductive aminations are often most effective in a slightly acidic pH range (pH 5-7). This condition favors the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the neutral imine or the starting ketone.

Q3: Mass spectrometry shows a significant peak corresponding to a secondary amine dimer. What causes this and how do I minimize it?

A3: The dimer, bis(1-(2-methylpyridin-3-yl)ethyl)amine, forms when a molecule of the desired primary amine product acts as a nucleophile, attacking the imine intermediate. This is a competing reaction to the reduction of the imine. To minimize it:

  • Increase Ammonia Source Concentration: Use a larger excess of your ammonia source. This increases the concentration of ammonia relative to the product amine, making it statistically more likely that ammonia will be the nucleophile involved in amine exchange at the imine, or that the imine will be reduced before it can react with the product.

  • Control Reaction Stoichiometry: Ensure the reducing agent is present in sufficient quantity to rapidly reduce the imine as it is formed.

Q4: My chiral purity is low. What are the potential sources of racemization and how can I improve the enantiomeric excess?

A4: Low enantiomeric purity in a stereoselective synthesis can stem from several factors:

  • Racemization of the Imine: The imine intermediate can tautomerize to an enamine, which can lead to racemization at the stereocenter upon reduction. This can be influenced by temperature and pH. Avoid harsh basic or acidic conditions and prolonged reaction times at high temperatures.

  • Chiral Catalyst/Auxiliary Inefficiency: If using a chiral catalyst or auxiliary, ensure it is of high optical purity and that the reaction conditions (solvent, temperature, pressure) are optimized for that specific system.

  • Purification-Induced Racemization: While less common, some purification methods involving extreme pH or high heat could potentially cause racemization.

  • Improving % ee: If the final product has a low % ee, purification via diastereomeric salt resolution (by reacting the amine with a chiral acid like tartaric acid, resolving the diastereomeric salts by crystallization, and then liberating the desired enantiomer) or preparative chiral chromatography are viable options.

Q5: What is the most effective method for purifying the final product to remove these common impurities?

A5: A multi-step purification strategy is often most effective.

  • Acid-Base Extraction: This is highly effective for separating the basic amine product from neutral impurities. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving the neutral alcohol and unreacted ketone in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine and extract it back into a fresh organic layer.

  • Distillation: If the product and impurities are sufficiently volatile and have different boiling points, fractional distillation under reduced pressure can be an effective purification method, particularly on a larger scale.[7]

  • Column Chromatography: Silica gel chromatography can be used, but primary amines can streak on silica. It is often necessary to treat the silica gel with a base (e.g., by including 1-2% triethylamine in the eluent) to obtain good separation and recovery.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available from: [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. Available from: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available from: [Link]

  • Synthesis of 2-[[(3-pyridyl)methyl]thio]ethanamine. PrepChem.com. Available from: [Link]

  • N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. PubChem. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Semantic Scholar. Available from: [Link]

  • Methylamines purification by distillation and purge. Google Patents.
  • 1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride. NextSDS. Available from: [Link]

  • 2-(Pyridin-3-yl)ethan-1-amine. PubChem. Available from: [Link]

  • Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride. Google Patents.

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies, with a particular focus on the critical parameter of reaction temperature. Our aim is to equip you with the scientific rationale behind experimental choices to ensure the successful and efficient synthesis of this valuable compound.

Frequently Asked Questions (FAQs) on Reaction Temperature Optimization

Q1: What is the general synthetic route for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride where temperature is a key variable?

The most common and efficient method for the synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine is through the reductive amination of the corresponding ketone, 1-(2-methylpyridin-3-yl)ethanone. This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine. The reaction temperature plays a pivotal role in both the imine formation and the reduction steps, significantly influencing the reaction rate, yield, and purity of the final product.

Q2: How does reaction temperature generally affect the yield and purity of the final product in this synthesis?

The reaction temperature has a multifaceted impact on the synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride:

  • Low Temperatures (e.g., 0-25 °C): At lower temperatures, the rate of imine formation is often slow, leading to incomplete conversion of the starting ketone. While this can result in higher purity of the formed product by minimizing side reactions, the overall yield may be unsatisfactory due to the long reaction times required.

  • Moderate Temperatures (e.g., 25-60 °C): This range often represents a good balance between reaction rate and selectivity. The imine formation proceeds at a reasonable rate, and common reducing agents are sufficiently active. This is often the recommended starting point for optimization.

  • High Temperatures (e.g., >60 °C): While elevated temperatures can significantly accelerate the reaction, they also increase the likelihood of side reactions. These can include aldol condensation of the starting ketone, decomposition of the product, or over-alkylation if a primary or secondary amine is used as the nitrogen source. This can lead to a decrease in both yield and purity.[1]

Q3: What are the primary side reactions to be aware of when optimizing the reaction temperature?

The main side reactions that can be exacerbated by suboptimal temperatures include:

  • Reduction of the Carbonyl Group: Some reducing agents, particularly at higher temperatures, can directly reduce the starting ketone to the corresponding alcohol, 1-(2-methylpyridin-3-yl)ethanol. This is a common byproduct that can be difficult to separate from the desired amine.

  • Aldol Condensation: Ketones with α-hydrogens, such as 1-(2-methylpyridin-3-yl)ethanone, can undergo self-condensation under basic or even neutral conditions, especially at elevated temperatures.[2]

  • Over-alkylation: While less of a concern when using ammonia as the nitrogen source to form a primary amine, if there is any carryover of the primary amine product, it could potentially react with the starting ketone to form a secondary amine.

  • Decomposition: The pyridine ring and the amine functionality can be susceptible to degradation at very high temperatures, leading to a complex mixture of byproducts and a lower overall yield.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low conversion of starting material (1-(2-methylpyridin-3-yl)ethanone) Reaction temperature is too low, leading to slow imine formation.Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for imine formation before adding the reducing agent.
Insufficient reaction time.Extend the reaction time at the current temperature, monitoring for product formation and consumption of starting material.
Low yield of the desired amine with significant amounts of the corresponding alcohol byproduct The reducing agent is too reactive at the chosen temperature, leading to direct reduction of the ketone.Lower the reaction temperature during the reduction step. Alternatively, consider a milder or more selective reducing agent, such as sodium triacetoxyborohydride, which is known to be more selective for imines over ketones.[3]
The imine formation is not complete before the addition of a non-selective reducing agent like sodium borohydride.Ensure complete imine formation by monitoring the reaction before adding the reducing agent. Consider a two-step, one-pot procedure where the imine is formed first at a suitable temperature, followed by cooling before the addition of the reducing agent.[4]
Presence of high molecular weight impurities Aldol condensation of the starting ketone is occurring at elevated temperatures.Decrease the overall reaction temperature. If a higher temperature is required for amination, consider adding the ketone slowly to the reaction mixture to maintain a low instantaneous concentration.
Formation of a complex mixture of byproducts The reaction temperature is too high, leading to decomposition of the starting material, intermediate, or product.Reduce the reaction temperature significantly. Perform a temperature screening study to identify the optimal temperature window where the desired product is formed cleanly.
The pyridine nitrogen may be interfering with the catalyst (if applicable).In some cases, the Lewis basicity of the pyridine nitrogen can inhibit metal catalysts. While not directly a temperature issue, this can lead to the need for higher temperatures to drive the reaction, which in turn causes decomposition. Consider using a protecting group on the pyridine nitrogen if catalyst inhibition is suspected.[5]

Experimental Protocol: A Representative Procedure for Reductive Amination

This protocol provides a starting point for the synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine. The temperature parameters provided are a general guideline and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 1-(2-methylpyridin-3-yl)ethanone

  • Ammonium acetate or aqueous ammonia

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Hydrochloric acid (ethanolic or aqueous solution)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-methylpyridin-3-yl)ethanone (1.0 eq) in anhydrous methanol.

    • Add a source of ammonia, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

    • Stir the mixture at a controlled temperature, starting at room temperature (20-25 °C). Monitor the formation of the imine by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased to 40-50 °C.

  • Reduction:

    • Once the imine formation has reached completion or equilibrium, cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.5-2.0 eq) in portions, maintaining the temperature below 10 °C. The addition is often exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the disappearance of the imine and the formation of the amine product.

  • Work-up and Isolation:

    • Quench the reaction carefully by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether).

    • Add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl in ethanol) dropwise with stirring.

    • The dihydrochloride salt should precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

Visualizing the Workflow and Key Relationships

Reaction Pathway

Reaction_Pathway Ketone 1-(2-methylpyridin-3-yl)ethanone Imine Intermediate Imine Ketone->Imine + NH3 (Temperature Dependent) Amine 1-(2-methylpyridin-3-yl)ethan-1-amine Imine->Amine + Reducing Agent (Temperature Dependent) Dihydrochloride 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride Amine->Dihydrochloride + 2 HCl

Caption: General reaction pathway for the synthesis of the target compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield Observed Check_Conversion Check Conversion of Starting Ketone Start->Check_Conversion High_Conversion High Conversion Check_Conversion->High_Conversion Yes Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Analyze_Byproducts Analyze Byproducts (e.g., by LC-MS, NMR) High_Conversion->Analyze_Byproducts Increase_Temp_Time Increase Temperature or Reaction Time for Imine Formation Low_Conversion->Increase_Temp_Time Alcohol_Byproduct Predominant Alcohol Byproduct? Analyze_Byproducts->Alcohol_Byproduct Yes High_MW_Impurity High MW Impurities? Analyze_Byproducts->High_MW_Impurity Yes Complex_Mixture Complex Mixture? Analyze_Byproducts->Complex_Mixture Yes Lower_Reduction_Temp Lower Reduction Temperature Alcohol_Byproduct->Lower_Reduction_Temp Change_Reducing_Agent Use Milder/ More Selective Reducing Agent Alcohol_Byproduct->Change_Reducing_Agent Lower_Overall_Temp Lower Overall Reaction Temperature High_MW_Impurity->Lower_Overall_Temp Likely Aldol Condensation Complex_Mixture->Lower_Overall_Temp Likely Decomposition

Caption: A systematic approach to troubleshooting low yield based on reaction analysis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Tarasov, A. V., & Kozlov, N. G. (1999). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 68(1), 59–74.
  • Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 17(5), 2740-2748.
  • Aschwanden, P. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). Catalytic Reductive Amination of Carbonyl Compounds with Nitro Compounds: New Light on an Old Reaction.
  • Chem-Station. (2014, May 3). Borch Reductive Amination. Chem-Station International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2000). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Letters, 2(9), 1101–1104.
  • Zeynizadeh, B., & Rahimi, S. (2011). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of the Indian Chemical Society, 88(1), 55-62.
  • dlab @ EPFL. (n.d.). Raney nickel. Retrieved from [Link]

  • Fornasari, G., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 10(28), 16453-16462.
  • Li, Z., et al. (2023). Oxidative Amination of Aldehydes with Amines into α-Amino Ketones. Organic Letters, 25(49), 8886–8890.
  • Procter, D. J., et al. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts.
  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). A General and Efficient 2-Amination of Pyridines and Quinolines. Journal of the American Chemical Society, 124(29), 8462–8463.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem Technical Support.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses, 86, 150-163.
  • Beller, M., et al. (2016). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant.
  • Gawas, D. S., & Pandit, A. B. (2019). Reinvestigating Raney nickel mediated selective alkylation of amines with alcohols via hydrogen autotransfer methodology.
  • de Sousa, M. C. S., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.

Sources

Technical Support Center: Resolving Solubility Issues of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges with this compound in organic solvents. We will explore the chemical principles governing its solubility and provide systematic, hands-on protocols to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride not dissolving in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?

A: The compound you are working with is a dihydrochloride salt. The two hydrochloride moieties render the molecule highly polar and ionic.[1] Organic solvents, particularly those with low to moderate polarity like DCM or ethyl acetate, are generally poor at solvating charged species.[1] The strong ionic interactions within the salt's crystal lattice are not easily overcome by these solvents, leading to poor solubility. Water and polar protic solvents like methanol are typically better initial choices for dissolving amine salts.[2][3]

Q2: I observe some solubility in methanol, but not enough for my reaction concentration. Can I heat the mixture?

A: Gently heating the mixture can increase the solubility of many compounds, and this may be effective for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in polar protic solvents. However, be aware of the thermal stability of the compound. Amine hydrochlorides can be thermally unstable and may dissociate or decompose at elevated temperatures, potentially losing HCl gas.[4] It is recommended to first try gentle warming (e.g., to 40-50°C) and monitor for any changes in color or the appearance of degradation products.

Q3: What is a "freebase," and why would it be more soluble in organic solvents?

A: The "freebase" is the neutral, unprotonated form of the amine.[5] By removing the hydrochloride salts, you eliminate the ionic charge on the nitrogen atoms. This significantly reduces the molecule's polarity, making it much more "like" a typical organic molecule. As a result, the freebase form of 1-(2-methylpyridin-3-yl)ethan-1-amine will exhibit substantially higher solubility in a wider range of organic solvents, especially those that are less polar.[5][6] The process of converting the salt to the freebase is a standard and highly effective strategy to overcome solubility issues in organic media.[5][7]

Q4: Are there any solvents I should avoid when working with this amine?

A: Yes. Primary amines can react with ketones, such as acetone, to form imines.[6] Therefore, using acetone as a solvent is generally not recommended unless this reactivity is desired. Additionally, some amines are incompatible with chlorinated solvents like chloroform and carbon tetrachloride.[6] While this is less common, it is a possibility to be aware of.

In-Depth Troubleshooting Guide

If initial attempts to dissolve the dihydrochloride salt have failed, a systematic approach is necessary. The following guide provides a logical workflow to identify suitable solvent systems or to modify the compound for better solubility.

Step 1: Systematic Solvent Screening

Before undertaking chemical modifications, a thorough screening of a panel of solvents is recommended. This will help you understand the compound's solubility profile in its salt form.

Protocol for Solvent Screening:

  • Dispense a small, known amount (e.g., 1-2 mg) of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride into separate, small, labeled vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the screening table below.

  • Agitate the vials at room temperature for 15-20 minutes (e.g., using a vortex mixer or shaker).

  • Visually inspect for dissolution. If not fully dissolved, add another 100 µL of solvent and repeat agitation.

  • Continue this process up to a total volume of 1 mL. Record your observations at each step.

  • If solubility is still low, gently warm the vials that showed partial solubility to ~40°C and observe any changes.

Table 1: Suggested Solvent Screening Panel

Solvent ClassSolvent NameExpected Solubility of Dihydrochloride SaltObservations (e.g., Insoluble, Partially Soluble, Soluble at X mg/mL)
Polar Protic WaterHigh
MethanolModerate to High
EthanolModerate
Polar Aprotic Dimethylformamide (DMF)Moderate to Low
Dimethyl Sulfoxide (DMSO)Moderate to Low
Acetonitrile (MeCN)Low
Ester Ethyl Acetate (EtOAc)Very Low
Chlorinated Dichloromethane (DCM)Very Low
Ethereal Tetrahydrofuran (THF)Very Low
Hydrocarbon TolueneInsoluble
Step 2: Conversion to Freebase (Recommended for Organic Reactions)

This is the most robust method for achieving high solubility in common organic solvents. The process involves neutralizing the hydrochloride salt with a base and extracting the neutral amine into an organic solvent.

Diagram 1: Troubleshooting Workflow

G start Start: Solubility Issue with 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride solvent_screen Step 1: Perform Systematic Solvent Screening start->solvent_screen is_soluble Is solubility sufficient in a suitable solvent? solvent_screen->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes is_reaction_aqueous Is the subsequent reaction compatible with aqueous conditions? is_soluble->is_reaction_aqueous No freebase_conversion Step 2: Convert Dihydrochloride Salt to Freebase protocol Follow Freebase Conversion Protocol: 1. Dissolve in Water 2. Basify Solution 3. Extract with Organic Solvent 4. Dry and Concentrate freebase_conversion->protocol protocol->proceed is_reaction_aqueous->freebase_conversion No use_biphasic Consider Biphasic Reaction Conditions or Phase Transfer Catalyst is_reaction_aqueous->use_biphasic Yes

Caption: Decision workflow for resolving solubility issues.

Protocol for Freebase Conversion:

  • Dissolution: Dissolve the 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Organic Layer Addition: Add an equal volume of an immiscible organic solvent in which the freebase is expected to be soluble (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether).

  • Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a stronger base like sodium hydroxide (e.g., 1M NaOH), to the separatory funnel.[8][9] Swirl gently after each addition.

  • pH Check: Periodically check the pH of the aqueous layer using pH paper. Continue adding base until the aqueous layer is basic (pH 9-10) to ensure complete deprotonation of the amine.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup. Allow the layers to separate completely. The neutral freebase will partition into the organic layer.[5]

  • Separation: Drain the lower (aqueous) layer. If using DCM, this will be the bottom layer; if using EtOAc or Ether, it will be the top layer.

  • Repeat Extraction: To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process (steps 5-6) two more times.

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent. The resulting solution contains the freebase form of your amine, which can be used directly in a reaction or concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the pure freebase, likely as an oil or low-melting solid.

Diagram 2: Chemical Conversion to Freebase

G cluster_1 Organic Phase (e.g., Ethyl Acetate) Salt [Amine-2H]²⁺ 2Cl⁻ (Dihydrochloride Salt, Water Soluble) Base + 2 NaHCO₃ (aq) Freebase_aq Amine (Neutral Freebase, Low Water Solubility) Freebase_org Amine (Neutral Freebase, High Organic Solubility) Freebase_aq->Freebase_org Extraction Byproduct → 2 NaCl (aq) + 2 H₂O + 2 CO₂

Sources

best purification and crystallization techniques for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride .

This molecule presents unique handling hurdles: it is a highly water-soluble, hygroscopic diamine salt. Because both the pyridine nitrogen and the primary aliphatic amine are protonated, its solubility profile is extremely skewed toward polar protic solvents. This guide bypasses generic advice, focusing strictly on the causality behind molecular behavior, validated purification workflows, and precision crystallization techniques.

Section 1: Physicochemical Profiling & Causality

Q: Why does this compound resist standard cooling crystallization? A: The dihydrochloride salt forms a rigid, highly polar ionic lattice. The temperature-solubility curve of such amine dihydrochlorides in lower alcohols (like methanol or ethanol) is typically "flat"—meaning solubility does not decrease significantly as the temperature drops. Therefore, cooling alone yields poor recovery. To achieve high yields, you must chemically force the system into supersaturation by introducing a miscible anti-solvent that abruptly lowers the dielectric constant of the medium, forcing the salt out of solution[1].

Q: Why does my product turn into a paste during filtration? A: You are experiencing deliquescence. The dual-protonated nature of the salt makes it exceptionally hygroscopic. When cold crystals are exposed to ambient, humid air during vacuum filtration, atmospheric water condenses on the high-surface-area crystal lattice and immediately dissolves the salt. Self-Validating Fix: Always perform vacuum filtration under a blanket of dry nitrogen or use a sintered glass funnel equipped with a rubber dam. Transfer the solid immediately to a vacuum desiccator.

Section 2: Purification Workflows

Q: My crude synthesized salt is highly impure and deeply colored. Should I attempt direct recrystallization? A: No. Direct recrystallization of a highly impure dihydrochloride salt often results in the co-precipitation of polar impurities and severe yield loss. The most reliable approach is to perform an Acid-Base Extraction to isolate the free base, purify it, and then re-salt the compound[2].

Protocol 1: Free-Basing & Re-Salting Methodology
  • Dissolution: Dissolve the impure 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in a minimal volume of deionized water.

  • Basification: Cool the solution to 0–5°C. Slowly add powdered Na₂CO₃ or 6M NaOH until the pH is strictly >10. Causality: The pKa of the primary amine is ~9–10, and the pyridine nitrogen is ~5. A pH > 10 ensures complete deprotonation of both sites, rendering the molecule lipophilic and breaking its affinity for the aqueous phase[3].

  • Extraction: Extract the aqueous layer 3–4 times with dichloromethane (DCM) or chloroform.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the free base as an oil.

  • Re-salting: Dissolve the free base in absolute ethanol. Bubble dry HCl gas into the solution, or utilize an advanced in situ generation method by adding one equivalent of a protic solvent and treating it with chlorotrimethylsilane (TMSCl). This generates anhydrous HCl precisely and prevents the introduction of water, ensuring a highly pure crystalline precipitate[4].

G A Impure Dihydrochloride Salt B Basification (pH > 10) Add NaOH/Na2CO3 A->B C Liquid-Liquid Extraction (e.g., DCM or EtOAc) B->C D Organic Phase (Free Base) C->D Extract E Aqueous Phase (Impurities) C->E Discard F Drying & Concentration D->F G Re-salting (HCl gas or TMSCl in EtOH) F->G H Purified Dihydrochloride G->H

Caption: Workflow for acid-base extraction and precision re-salting of amine dihydrochlorides.

Section 3: Crystallization & Polymorph Control

Q: What is the optimal crystallization technique for the purified dihydrochloride salt? A: Anti-Solvent Crystallization is the gold standard[5]. However, amine dihydrochlorides are prone to "oiling out" (Liquid-Liquid Phase Separation, or LLPS) if the anti-solvent is added too rapidly.

Q: How do I prevent the compound from oiling out during anti-solvent addition? A: Oiling out occurs when local supersaturation exceeds the metastable zone width, causing the solute to separate as a dense liquid phase rather than nucleating as a solid. To prevent this, use a trace-water solvent system . Causality: Dihydrochlorides possess extremely high lattice energies. A purely anhydrous alcohol often requires massive solvent volumes for dissolution, which severely depresses the final yield. Introducing a tightly controlled trace amount of water (0.2%–0.5%) disrupts the crystal lattice just enough to enable dissolution at low solvent volumes, without preventing subsequent crystallization when the anti-solvent is added[6].

Protocol 2: Optimized Anti-Solvent Crystallization
  • Dissolution: Suspend 1.0 g of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in 2–5 mL of Methanol containing exactly 0.2% to 0.5% (v/v) H₂O.

  • Heating: Heat the mixture to 40–60°C until complete dissolution is achieved.

  • Anti-Solvent Addition (Critical Step): Slowly add the hot solution dropwise into 20–40 mL of a vigorously stirred anti-solvent (e.g., Ethyl Acetate)[6]. Note: Reverse addition (adding product solution to the anti-solvent) prevents localized high supersaturation gradients.

  • Aging & Cooling: Allow the mixture to age at room temperature for 1 hour to establish stable seed crystals. Transfer to a cooling bath (-10°C) and let it stand undisturbed.

  • Isolation: Filter the white crystalline solid rapidly under vacuum (nitrogen blanket), wash with ice-cold pure ethyl acetate, and dry immediately under high vacuum.

G S1 Dissolution in Protic Solvent (MeOH with 0.2-0.5% H2O) S2 Heating (40-60°C) to Complete Saturation S1->S2 S3 Reverse Anti-Solvent Addition (Dropwise into EtOAc) S2->S3 S4 Supersaturation Generation (Dielectric Constant Drop) S3->S4 S5 Cooling & Nucleation (-10°C to 25°C) S4->S5 S6 Crystal Isolation & Vacuum Drying S5->S6

Caption: Step-by-step mechanism of anti-solvent crystallization for dihydrochloride salts.

Section 4: Quantitative Data & Solvent Selection

The following table summarizes validated solvent systems for the crystallization of pyridine-ethanamine dihydrochloride derivatives, demonstrating how trace water and specific anti-solvents dictate the final yield and form[6].

Primary Solvent (Volume per 1g)Water ContentDissolution Temp (°C)Anti-Solvent (Volume)Cooling Temp (°C)Expected Result
Methanol (5 mL)0.2%40Ethyl Acetate (20 mL)-10High Yield, White Solid
Ethanol (10 mL)0.5%60Butyl Acetate (100 mL)25High Yield, White Solid
Isopropanol (60 mL)3.0%80Isoamyl Acetate (60 mL)-10Moderate Yield, White Solid
Methanol (2 mL)0.5%60Ethyl Acetate (40 mL)30High Yield, White Solid

Section 5: Troubleshooting FAQs

Q: I have no crystal formation after adding the anti-solvent. How do I induce nucleation? A: The solution is likely trapped in the metastable zone but lacks the activation energy to nucleate[5]. Solutions:

  • Scratch the inside of the glass flask with a glass stirring rod to create micro-fissures that act as nucleation sites.

  • Evaporate 10–20% of the solvent volume under a gentle nitrogen stream to increase the solute concentration.

  • Seed the solution with 1–2 mg of pure 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride crystals.

Q: Can I use Acetone or Diethyl Ether as my anti-solvent? A: Yes, both are viable. Diethyl ether is a classic anti-solvent for amine hydrochlorides due to its extremely low polarity[5]. However, ethyl acetate is often preferred in scale-up environments due to its higher boiling point, lower flammability, and superior ability to reject polar impurities into the mother liquor.

References

  • BenchChem. Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride. BenchChem. 5

  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1). Googleapis. 4

  • Google Patents. Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride (CN104341339A). Google Patents. 6

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. 1

  • Organic Syntheses. 4-Acetylpyridine oxime tosylate and 2,2-Diethoxy-2-(4-pyridyl)ethylamine. Organic Syntheses Procedure. 2

  • BenchChem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. BenchChem. 3

Sources

overcoming chiral separation challenges for 1-(2-methylpyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Chiral Separation Challenges for 1-(2-Methylpyridin-3-yl)ethan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to resolve the enantiomers of basic chiral amines.

1-(2-methylpyridin-3-yl)ethan-1-amine presents a notorious "double-threat" to chiral chromatography: it features a primary aliphatic amine coupled with a substituted pyridine ring. This dual-basic nature wreaks havoc on peak shape, while its lack of an extended chromophore complicates UV detection. This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to establish a self-validating chiral separation system for this specific molecule.

ChiralWorkflow Start 1-(2-Methylpyridin-3-yl) ethan-1-amine Screening Direct SFC/HPLC Screening (Polysaccharide/Cyclofructan CSPs) Start->Screening Tailing Severe Peak Tailing? Screening->Tailing Additives Add Silanol Masking Agents (0.2% DEA or FA/DEA pair) Tailing->Additives Yes Resolution Resolution (Rs) < 1.5? Tailing->Resolution No Additives->Resolution Deriv HCA Derivatization (Form Hydroxypyridyl Imine) Resolution->Deriv Yes (Poor Rs) Optimize Optimize Co-solvent & Temp Resolution->Optimize No (Good Rs) Final Validated Chiral Method (UV/CD Detection) Deriv->Final Optimize->Final

Fig 1: Chiral method development workflow for basic pyridine-amines.

Module 1: Chromatographic Tailing & Peak Shape (Troubleshooting)

Q: Why does 1-(2-methylpyridin-3-yl)ethan-1-amine exhibit severe peak tailing, and how do I mechanistically resolve it? A: The causality of your peak tailing lies in the pKa differential between your analyte and the stationary phase support. The primary amine (pKa ~9–10) and the pyridine nitrogen (pKa ~5) act as aggressive hydrogen bond donors and acceptors. When these encounter the residual acidic silanols (pKa ~4.5) on the silica support of your Chiral Stationary Phase (CSP), strong, non-specific ion-exchange interactions occur. This disrupts the rapid, reversible formation of the transient diastereomeric complex required for chiral discrimination, dragging the peak tail.

The Fix: You must chemically mask these silanols. For basic samples, Diethylamine (DEA) at 0.1% - 0.2% v/v in the mobile phase is the industry standard ([1]). If tailing persists, utilize an intra-molecular counterion effect by pairing an acid and a base (e.g., 50 mM Formic Acid / 25 mM DEA). This zwitterionic-like additive system buffers the micro-environment of the column, sharpening peaks without destroying the chiral selector's structural integrity ([2]).

Module 2: Chiral Stationary Phase (CSP) Selection (FAQ)

Q: Which CSPs are most likely to resolve the enantiomers of this specific primary amine? A: Avoid standard coated cellulose phases (like Chiralcel OD) for highly basic primary amines, as they often yield poor resolution and require mobile phases that might strip the coating. Instead, prioritize two specific classes:

  • Derivatized Cyclofructans (e.g., Larihc CF6-P): Cyclofructan phases excel in Polar Organic (PO) modes (e.g., Acetonitrile/Methanol with TFA/TEA). The primary amine of 1-(2-methylpyridin-3-yl)ethan-1-amine fits perfectly into the crown-ether-like core of the cyclofructan, while the pyridine ring interacts with the derivatized surface, yielding high resolution ([3]).

  • Immobilized Polysaccharides (e.g., Chiralpak IF or IG): These columns tolerate a wider range of aggressive solvents and basic additives. Chiralpak IF has shown exceptional success rates for screening underivatized primary racemic amines ([4]).

Module 3: Derivatization for Enhanced Detection & Resolution

Q: My UV signal is weak at standard wavelengths, and direct resolution is poor. Is there a pre-column derivatization strategy that doesn't cause racemization? A: Yes. Because 1-(2-methylpyridin-3-yl)ethan-1-amine lacks an extended conjugated system, low-wavelength UV detection is susceptible to baseline drift. You can utilize 3-hydroxypyridine-2-carboxaldehyde (HCA) to rapidly form a hydroxypyridyl imine derivative at room temperature ([5]).

The Causality: This derivatization accomplishes three critical mechanistic shifts:

  • It shifts the UV absorption maximum to ~317 nm, drastically improving signal-to-noise ([6]).

  • It generates a strong Circular Dichroism (CD) signal, allowing you to assign absolute configuration (the (R)-enantiomer derivative typically elutes first) ([7]).

  • It removes the primary amine's basicity, eliminating silanol-induced tailing and shifting the ideal CSP interaction, often resulting in baseline resolution on a standard Chiralpak AD-3 column ([6]).

Quantitative Data Comparison

ParameterDirect Analysis (Underivatized)HCA Derivatized (Imine)
Preferred CSP Cyclofructan (Larihc CF6-P) / Chiralpak IFAmylose (Chiralpak AD-3)
Detection Wavelength 210 - 230 nm (Weak)317 nm (Strong UV & CD)
Mobile Phase Additive 0.2% DEA or 0.3% TFA / 0.2% TEANone required (Imine is less basic)
Resolution (Rs) Moderate (0.8 - 1.5)High (> 2.0)
Peak Shape (Tailing Factor) 1.5 - 2.5 (Prone to tailing)1.0 - 1.2 (Sharp)

Step-by-Step Methodologies

Protocol 1: Direct SFC Screening for Basic Pyridine-Amines

Self-Validating Step: Always run an achiral standard (e.g., caffeine) first to verify system dead volume and baseline stability before injecting chiral basic amines.

  • Sample Preparation: Dissolve 1-(2-methylpyridin-3-yl)ethan-1-amine in HPLC-grade Methanol at a concentration of 1 mg/mL.

  • Column Installation: Install a Larihc CF6-P or Chiralpak IF column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a co-solvent of Methanol containing 0.2% v/v Diethylamine (DEA) to mask silanols.

  • SFC Conditions: Set the Supercritical Fluid Chromatography (SFC) system to deliver 80% CO₂ / 20% Co-solvent at a flow rate of 3.0 mL/min.

  • System Parameters: Maintain column temperature at 40°C and Back Pressure Regulator (BPR) at 150 bar.

  • Injection & Detection: Inject 5 µL and monitor UV absorbance at 220 nm.

Protocol 2: HCA Derivatization for Chiral SFC-UV/CD Analysis

Self-Validating Step: The imine bond formation is reversible under highly acidic conditions; ensure the mobile phase remains neutral or slightly basic.

  • Reagent Preparation: Prepare a 50 mM solution of 3-hydroxypyridine-2-carboxaldehyde (HCA) in Acetonitrile.

  • Reaction: In a 2 mL HPLC vial, mix 500 µL of the amine sample (10 mM in Acetonitrile) with 500 µL of the HCA solution.

  • Incubation: Vortex for 10 seconds and let the mixture stand at room temperature for 15 minutes. The reaction is quantitative and requires no heating, preventing racemization.

  • Chromatographic Analysis: Inject 5 µL of the mixture directly onto a Chiralpak AD-3 column (4.6 x 150 mm, 3 µm).

  • Elution: Use an isocratic mobile phase of 15% Isopropanol (containing 25 mM Isobutylamine) and 85% CO₂ at 3.0 mL/min. Monitor at 317 nm (UV and CD).

References

  • Daicel Chiral Technologies. "Frequently Asked Questions." Daicel Chiral Technologies, [Link]

  • Leacsa. "INSTRUCTION MANUAL FOR DAICEL DCpak® P4VP." Leacsa, [Link]

  • Joyce, L. A., et al. "Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism." The Journal of Organic Chemistry, ACS Publications, [Link]

  • "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Pharmaceutical Analysis, PMC, [Link]

Sources

Technical Support Center: Stability and Handling of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues during storage and experimentation. Our goal is to ensure the integrity and stability of your compound, leading to reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability and handling of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

Q1: What are the primary factors that can cause the degradation of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), moisture (hydrolysis), and oxygen (oxidation). As an amine salt, it is particularly susceptible to hygroscopicity, which can accelerate other degradation pathways. The pyridine ring is known to be sensitive to UV light, which can lead to oxidation and ring-opening.[1][2]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To ensure long-term stability, 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride should be stored in a cool, dark, and dry place. Specifically, we recommend storage at 2-8°C in a tightly sealed, opaque container. For enhanced protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.[3][4]

Q3: My compound has turned slightly yellow/brown. Is it still usable?

A3: A change in color, such as turning yellow or brown, is a visual indicator of potential degradation. While a slight color change may not significantly impact every application, it is a sign of instability. We strongly recommend performing an analytical purity check (e.g., by HPLC) to determine the extent of degradation before use in sensitive experiments. For critical applications, using a fresh, un-discolored lot is advised.

Q4: Can I store the compound in a solution?

A4: Storing 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution, prepare it fresh and use it as soon as possible. If short-term storage is necessary, use a dry, aprotic solvent and store the solution at low temperatures (-20°C or -80°C) under an inert atmosphere.

Q5: How can I check the purity of my stored compound?

A5: The most reliable method to check the purity of your compound is by High-Performance Liquid Chromatography (HPLC) with a UV detector.[5][6] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of purity. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification of potential degradants.

II. Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a more detailed approach to troubleshooting common degradation-related issues.

Issue 1: Visual Changes in the Solid Compound (Clumping, Discoloration)
  • Observation: The normally white, crystalline powder has become clumpy, sticky, or has developed a yellow to brown tint.

  • Probable Cause: This is a strong indication of moisture absorption (hygroscopicity) and subsequent chemical degradation.[7] The presence of water can accelerate oxidative and hydrolytic degradation pathways.

  • Troubleshooting Steps:

    • Assess Purity: Use HPLC to quantify the remaining parent compound and identify the presence of degradation products.

    • Review Storage Conditions: Ensure the compound is stored in a desiccator or a controlled low-humidity environment. Check that the container is airtight.

    • Handling Practices: Minimize the time the container is open to the atmosphere. Handle the compound in a glove box or a low-humidity environment if possible.[4]

Issue 2: Inconsistent or Unexpected Experimental Results
  • Observation: Experiments using the compound yield inconsistent, non-reproducible, or unexpected results.

  • Probable Cause: The compound may have degraded, leading to a lower effective concentration of the active molecule and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Purity Analysis: Immediately analyze the purity of the compound lot in use via HPLC.

    • Forced Degradation Study: To understand potential degradation pathways and identify likely impurities, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][9]

    • Method Validation: Ensure your analytical methods are stability-indicating, meaning they can separate the intact drug from its degradation products.[10][11]

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. An example gradient could be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Note: This is a starting point. Method optimization may be required based on your specific HPLC system and the observed chromatogram.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

  • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, neutralize the samples (for acid and base hydrolysis) and analyze by HPLC and LC-MS to identify and characterize the degradation products.

IV. Degradation Pathways and Mechanisms

Based on the chemical structure of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, the following degradation pathways are plausible:

cluster_main 1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride cluster_degradation Degradation Pathways cluster_products Potential Degradation Products A Parent Compound B Oxidation (N-oxide) A->B O2, Metal Ions C Photodegradation (Pyridine Ring Opening) A->C UV Light D Hydrolysis (under basic conditions) A->D H2O, OH- E Deamination A->E Heat/Moisture F N-oxide derivative B->F G Acyclic carboxylic acids, aldehydes C->G H 1-(2-methylpyridin-3-yl)ethan-1-ol D->H I 2-methyl-3-acetylpyridine E->I

Caption: Potential degradation pathways for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

V. Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow A Receive/Synthesize Compound B Initial Purity Check (HPLC) A->B C Store under Recommended Conditions (2-8°C, Dark, Dry, Inert Gas) B->C D Periodic Purity Check (e.g., every 6 months) C->D E Observe Degradation? D->E F Continue Use E->F No G Troubleshoot: - Verify Storage - Perform Forced Degradation Study - Identify Degradants (LC-MS) E->G Yes H Discard or Re-purify G->H

Caption: Recommended workflow for ensuring the stability of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

VI. References

  • AmbioPharm. What is a stability indicating method? Peptide Testing. [Link]

  • Fasani, E., et al. (1995). Photochemical Degradation. In Books - The Royal Society of Chemistry. [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 8(11), 23-31. [Link]

  • Ragno, G., et al. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Singh, R., & Raza, K. (2013). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 3(42), 19373-19393. [Link]

  • U.S. Food and Drug Administration. (2014). Guidance for Industry: ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. [Link]

  • Yadav, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-20. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Eagle Analytical. Stability Indicating Method Development & Validation. [Link]

  • IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • ACS Publications. (2013, December 10). UV Photolysis for Accelerating Pyridine Biodegradation. [Link]

  • MDPI. (2025, August 13). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]

  • PMC. (2021, October 21). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

  • AmbioPharm. What is a stability indicating method? [Link]

  • ftp.nuneslaw.com. Pharmaceutical Salts Properties Selection And Use. [Link]

  • PubMed. (2002, September 2). Deracemization of alpha-methylbenzylamine using an enzyme obtained by in vitro evolution. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • ResearchGate. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • PMC. (2017, June 1). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ScienceDirect. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PMC. (2022, February 21). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. [Link]

  • MedCrave. (2022, November 30). Forced Degradation – A Review. [Link]

  • ATSDR. Pyridine Tox Profile. [Link]

  • PMC. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PubMed. (2022, November 28). Redox cascade reaction for kinetic resolution of racemic α-methylbenzylamine and biosynthesis of α-phenylethanol. [Link]

  • IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • BioProcess International. (2012, October 1). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubMed. (2003, May 15). Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction. [Link]

  • ASM Journals. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • LinkedIn. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. [Link]

  • ResearchGate. (2022, November 15). Redox cascade reaction for kinetic resolution of racemic α-methylbenzylamine and biosynthesis of α-phenylethanol. [Link]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • Chem-Impex. (R)-(+)-alpha-Methylbenzylamine. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, a molecule featuring both a pyridine ring and a primary amine, presents a unique set of analytical challenges. Its polar and basic nature can lead to problematic interactions during chromatographic analysis, such as peak tailing and poor reproducibility. Therefore, a robust, validated analytical method is indispensable for ensuring its purity and, by extension, the quality of the final drug product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity determination of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. We will focus on the development and validation of a primary High-Performance Liquid Chromatography (HPLC) method, benchmarked against other viable techniques. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures, to ensure the generation of trustworthy and reliable data.[1][2][3]

The Primary Analytical Approach: Reversed-Phase HPLC

For a polar, basic compound like 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, controlling the analyte's ionization state is paramount for achieving good peak shape and reproducible retention in reversed-phase HPLC. Traditional C18 columns can exhibit secondary interactions with the basic amine group, leading to peak tailing. To circumvent this, a modern, end-capped C18 or a phenyl-hexyl column is proposed. Phenyl-phases, in particular, offer alternative selectivity and can be more resistant to "phase collapse" when using highly aqueous mobile phases, which are often necessary for retaining polar compounds.[4][5]

Our proposed method utilizes a gradient elution to ensure adequate separation of the main component from potential impurities, which may have a wide range of polarities. The use of a buffer, such as phosphate or formate, is critical to maintain a consistent pH and suppress the ionization of residual silanols on the stationary phase, thereby minimizing undesirable interactions.[6][7]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmOffers alternative selectivity for aromatic compounds and good stability in highly aqueous mobile phases.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the mobile phase to ensure consistent analyte ionization and minimize silanol interactions.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte and impurities.
Gradient 5% to 40% B over 15 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent selectivity and viscosity.
Detection UV at 265 nmBased on the UV absorbance of the pyridine chromophore.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.

A Systematic Approach to HPLC Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For a purity method, this involves a series of experiments to assess its performance characteristics as stipulated by ICH Q2(R1).[1][2][3]

Diagram: HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring a comprehensive assessment of the method's capabilities.

HPLC_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2) cluster_conclusion Finalization Dev Develop HPLC Method Specificity Specificity (Discrimination from impurities and matrix components) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SolutionStability Solution Stability Robustness->SolutionStability Report Validation Report & Method Transfer SolutionStability->Report

Caption: A typical workflow for HPLC method validation according to ICH guidelines.

Detailed Validation Protocols

1. Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][8]

  • Protocol:

    • Prepare a solution of the placebo (all formulation components except the API).

    • Prepare a solution of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride standard.

    • Spike the placebo with the API and known potential impurities.

    • Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

    • Analyze all samples by the proposed HPLC method.

  • Acceptance Criteria: The peak for the main component should be free of interference from any placebo components, impurities, or degradation products. Peak purity analysis (using a photodiode array detector) should confirm that the main peak is spectrally homogeneous.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Protocol:

    • Prepare a placebo mixture and spike it with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three at each concentration level).

    • Analyze the samples and calculate the percentage recovery of the API.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both studies.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.

5. Detection Limit (DL) and Quantitation Limit (QL): The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N). Typically, DL is where S/N is 3:1, and QL is where S/N is 10:1.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The QL must be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Comparative Analysis of Alternative Technologies

While HPLC is a robust and widely accepted technique, it is essential to consider alternatives that may offer advantages in specific scenarios.[10]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that utilizes smaller particle size columns (typically < 2 µm) and higher operating pressures (up to 15,000 psi).[11][12][13]

  • Advantages over HPLC:

    • Speed: Analysis times are significantly shorter, often by a factor of 3 to 10.[14][15]

    • Resolution: The smaller particles lead to higher efficiency and improved resolution between closely eluting peaks.

    • Sensitivity: Narrower peaks result in a greater peak height and improved signal-to-noise, enhancing sensitivity.[11]

    • Reduced Solvent Consumption: Faster run times and lower flow rates lead to significant cost and waste reduction.[11][15]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial capital cost.[11]

    • Method Transfer Challenges: Transferring a UPLC method to a standard HPLC system can be complex.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[10] For a polar amine like 1-(2-methylpyridin-3-yl)ethan-1-amine, direct analysis is challenging due to its low volatility and high polarity, which can cause poor peak shapes.[16]

  • Methodology: Derivatization is typically required to convert the polar amine into a more volatile and thermally stable derivative.[16][17] Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[18][19]

  • Advantages:

    • Orthogonality: Provides a different separation mechanism compared to LC, which is valuable for confirming purity and identifying impurities not seen by HPLC.

    • High Efficiency: Capillary GC columns offer very high separation efficiency.

  • Disadvantages:

    • Derivatization Required: The derivatization step adds complexity, time, and potential for error to the analytical workflow.[20]

    • Not Suitable for Non-Volatile Impurities: Cannot analyze non-volatile or thermally labile impurities.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged and polar molecules.[21][22]

  • Advantages:

    • High Efficiency: Can generate a very large number of theoretical plates, leading to excellent resolution.[23]

    • Minimal Sample and Reagent Consumption: Uses nanoliter injection volumes and minimal buffer.

    • Orthogonal Selectivity: Separation is based on a different principle than chromatography.

  • Disadvantages:

    • Lower Sensitivity: Concentration sensitivity is often lower than HPLC due to the small injection volume and short path length for UV detection.[23]

    • Reproducibility Challenges: Can be more sensitive to minor changes in buffer composition and capillary surface conditions.

Performance Comparison Summary
ParameterHPLCUPLCGC (with Derivatization)Capillary Electrophoresis (CE)
Speed Moderate (15-30 min)Very Fast (2-10 min)[12][14]Fast (10-20 min)Very Fast (5-15 min)
Resolution GoodExcellentExcellentExcellent
Sensitivity GoodExcellent[11]Good (Detector dependent)Moderate[23]
Robustness ExcellentGoodModerate (derivatization)Moderate
Cost (System) ModerateHigh[11]ModerateModerate
Solvent Usage HighLow[15]Very LowVery Low
Best For Routine QC, method robustnessHigh-throughput screening, complex mixturesOrthogonal purity confirmation, volatile impuritiesCharged/polar analytes, chiral separations
Diagram: Decision Tree for Method Selection

This diagram provides a logical framework for selecting the most appropriate analytical technique based on project requirements.

Method_Selection_Tree Start Start: Purity analysis of 1-(2-methylpyridin-3-yl)ethan-1-amine RoutineQC Is this for routine Quality Control? Start->RoutineQC HighThroughput Is high throughput critical? RoutineQC->HighThroughput No UseHPLC Use Validated HPLC (Robust & Reliable) RoutineQC->UseHPLC Yes Orthogonal Need orthogonal method for impurity confirmation? HighThroughput->Orthogonal No UseUPLC Use UPLC (Speed & Sensitivity) HighThroughput->UseUPLC Yes VolatileImpurities Are volatile impurities a concern? Orthogonal->VolatileImpurities Yes UseCE Consider Capillary Electrophoresis (Orthogonal & Low Waste) Orthogonal->UseCE No UseGC Use GC with Derivatization VolatileImpurities->UseGC Yes VolatileImpurities->UseCE No

Caption: Decision-making framework for selecting an analytical method.

Conclusion and Recommendations

For the routine quality control and purity assessment of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, a validated reversed-phase HPLC method stands as the most robust, reliable, and widely accepted approach. Its performance, once validated according to ICH guidelines, provides a high degree of assurance in the quality of the material.

However, the choice of technology is not absolute and should be guided by the specific analytical objective:

  • For high-throughput environments such as early-stage discovery or process optimization, UPLC is the superior choice, offering significant gains in speed and efficiency without compromising, and often improving, data quality.[11][14][15]

  • For in-depth impurity profiling or as a complementary, orthogonal technique to confirm purity, GC with derivatization is highly valuable for identifying any potential volatile or thermally stable impurities that may not be detected by LC methods.

  • Capillary Electrophoresis serves as another excellent orthogonal technique, particularly given the charged nature of the analyte, and is an environmentally friendly option due to its extremely low consumption of solvents and reagents.

Ultimately, a comprehensive analytical control strategy may involve using HPLC or UPLC for routine release testing, supported by orthogonal methods like GC or CE during method development and for the investigation of any out-of-specification results. This multi-faceted approach ensures the highest level of confidence in the purity, and therefore the safety and efficacy, of the final pharmaceutical product.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Retrieved from Research Journal of Pharmacy and Technology website.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Retrieved from a relevant scientific journal or website.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation.
  • Request PDF. (n.d.). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Request PDF. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
  • Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Retrieved from a relevant scientific journal or website.
  • PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide.
  • PubMed. (n.d.). Determination of Small Drug Molecules by Capillary Electrophoresis-Atmospheric Pressure Ionization Mass Spectrometry.
  • Springer Nature Experiments. (n.d.). Capillary Electrophoresis for Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • PubMed. (2006, June 15). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Analytical Toxicology. (2017, September 12). Capillary Electrophoresis for Drug Analysis. Retrieved from a relevant scientific journal or website.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Jones Chromatography. (2001, June). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from a relevant scientific conference or website.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from a relevant scientific journal or website.
  • ResearchGate. (2015, May 13). Analytical techniques in pharmaceutical analysis: A review.

Sources

In-Depth Technical Guide: 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride vs. 2-(1-methylpyrrolidin-3-yl)ethan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of primary amine building blocks is a critical determinant of a lead compound's target engagement and pharmacokinetic (PK) profile. This guide provides an objective, side-by-side comparison of two highly versatile diamine scaffolds: 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (an aromatic, benzylic-like amine) and 2-(1-methylpyrrolidin-3-yl)ethan-1-amine (an aliphatic, sp3-rich amine). By analyzing their physicochemical properties, structural topologies, and synthetic reactivities, this guide equips medicinal chemists with the causative logic required to select the optimal appendage for hit-to-lead optimization.

Physicochemical Profiling & Structural Analysis

The fundamental difference between these two scaffolds lies in their core ring systems—a flat, sp2-hybridized pyridine versus a puckered, sp3-hybridized pyrrolidine. This structural divergence directly dictates their basicity, lipophilicity, and three-dimensional spatial requirements[1][2].

Table 1: Comparative Physicochemical Properties
Property1-(2-methylpyridin-3-yl)ethan-1-amine 2HCl2-(1-methylpyrrolidin-3-yl)ethan-1-amine
CAS Number 2445792-45-8774213-88-6
Molecular Formula C8H12N2 · 2HClC7H16N2
Molecular Weight 209.11 g/mol (salt) / 136.20 (free base)128.22 g/mol
Physical State Solid (Powder)Liquid / Waxy Solid
Fsp3 (Fraction sp3 C) 0.3751.00
Primary Amine pKa ~ 9.0 (benzylic-like)~ 10.5 (aliphatic)
Core Ring pKa ~ 5.5 (pyridine)~ 10.0 (pyrrolidine)
UV Chromophore Yes (Strong at 254 nm)No (Requires MS/ELSD for detection)

Causality in Design:

  • Aromaticity vs. Saturation: The pyridine core of 1-(2-methylpyridin-3-yl)ethan-1-amine provides a rigid vector ideal for engaging in π−π stacking interactions within narrow, hydrophobic binding pockets. In contrast, 2-(1-methylpyrrolidin-3-yl)ethan-1-amine is entirely saturated ( Fsp3​=1.0 ). Increasing the Fsp3​ fraction of a drug candidate is causally linked to improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates—a concept widely recognized as "escaping from flatland"[3].

  • Salt Form vs. Free Base: The dihydrochloride salt of the pyridine derivative ensures long-term bench stability and prevents the atmospheric CO2 absorption (carbamic acid formation) that frequently degrades aliphatic free bases like the pyrrolidine derivative[1][2].

Pharmacological Impact & Scaffold Selection

When appending these amines to a central pharmacophore (e.g., via amide coupling or reductive amination), the choice dictates the resulting ADME profile. The pyrrolidine derivative introduces a highly basic tertiary amine ( pKa​≈10 ), which will be protonated at physiological pH, drastically increasing aqueous solubility and potentially driving lysosomal trapping. The pyridine derivative ( pKa​≈5.5 ) remains largely neutral in circulation, favoring passive membrane permeability.

G Start Amine Scaffold Selection Pocket Target Binding Pocket Analysis Start->Pocket Aromatic Requires Pi-Stacking / Rigidity Pocket->Aromatic Flat/Hydrophobic Space Aliphatic Requires Flexibility / High Fsp3 Pocket->Aliphatic Deep/Solvent-Exposed CompA 1-(2-methylpyridin-3-yl) ethan-1-amine Aromatic->CompA CompB 2-(1-methylpyrrolidin-3-yl) ethan-1-amine Aliphatic->CompB ADMEA Lower LogD, Flat Topology CompA->ADMEA ADMEB Improved Solubility & Clearance CompB->ADMEB

Decision tree for selecting amine building blocks based on pocket topology and ADME requirements.

Experimental Protocols: Self-Validating Amide Coupling

The following step-by-step methodology details the integration of these building blocks via a standard HATU-mediated amide coupling. The protocol is designed as a self-validating system, explaining the chemical causality behind stoichiometry and workup deviations[4].

Standard HATU Coupling Workflow

Step 1: Carboxylic Acid Activation

  • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Stir for 5 minutes at room temperature.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DMF is selected as the solvent because it effectively solubilizes both the polar coupling reagents and the highly polar dihydrochloride salts[4].

Step 2: Amine Addition & Base Neutralization

  • For 1-(2-methylpyridin-3-yl)ethan-1-amine 2HCl: Add the amine (1.1 eq) followed strictly by 3.5 to 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Two equivalents of DIPEA are consumed immediately to neutralize the dihydrochloride salt, liberating the nucleophilic free primary amine. The remaining 1.5–2.0 equivalents maintain the basic environment required to neutralize the acidic HOAt and hexafluorophosphate byproducts generated during coupling.

  • For 2-(1-methylpyrrolidin-3-yl)ethan-1-amine: Add the amine (1.1 eq) followed by 1.5 to 2.0 eq of DIPEA.

    • Causality: Because this building block is a free base, no initial neutralization is required. Excess base is only needed to manage the coupling byproducts.

Step 3: Reaction Monitoring

  • Action: Monitor the reaction via LC-MS.

  • Causality: The pyridine derivative will exhibit a strong UV absorbance at 254 nm, allowing for easy tracking. The pyrrolidine derivative lacks a strong UV chromophore; therefore, the self-validating system must rely on mass spectrometry (ESI+) or Evaporative Light Scattering Detection (ELSD) to confirm the disappearance of the amine mass[1][2].

Step 4: pH-Dependent Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3​ and extract with ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Causality (Critical Deviation): For the pyrrolidine derivative, the basic tertiary amine ( pKa​≈10 ) may cause the product to partition into the aqueous layer if the pH is not sufficiently high. The aqueous phase must be adjusted to pH > 10 using Na2​CO3​ prior to extraction to ensure the tertiary amine is fully deprotonated and organic-soluble. The pyridine derivative ( pKa​≈5.5 ) will easily partition into the organic layer under standard mild bicarbonate conditions.

References

  • PubChemLite. (2026). 2445792-45-8 (C8H12N2). University of Luxembourg.
  • PubChemLite. (2025). 774213-88-6 (C7H16N2). University of Luxembourg.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to the mass spectrometry (MS) validation of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, a compound of interest in pharmaceutical development. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy protocol. This guide will also objectively compare liquid chromatography-tandem mass spectrometry (LC-MS/MS) with alternative analytical techniques, providing the necessary data to make informed decisions for your specific application.

Understanding the Analyte: Chemical Properties and Predicted Behavior

Before embarking on any method development, a thorough understanding of the target analyte is paramount. 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a small molecule featuring a substituted pyridine ring and a primary amine group.

Key Structural Features:

  • Pyridine Ring: A basic heterocyclic aromatic ring that can be readily protonated.

  • Primary Amine Group: A basic and nucleophilic functional group, also readily protonated.

  • Methyl and Ethyl Groups: Aliphatic side chains.

These features suggest that the compound will be highly polar and basic, making it an excellent candidate for positive ion electrospray ionization (ESI) mass spectrometry. The presence of two basic nitrogen atoms (one on the pyridine ring and the primary amine) implies that the molecule can be readily protonated to form a stable [M+H]⁺ ion in the gas phase.

The Gold Standard: LC-MS/MS for High-Sensitivity Quantification

For the quantification of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride in complex matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the undisputed gold standard.[1][2][3] Its exceptional sensitivity, selectivity, and wide dynamic range make it the preferred technique in bioanalytical and pharmaceutical settings.

The "Why" Behind the Method: Causality in Experimental Choices

Our experimental design is not arbitrary; it is a carefully considered workflow designed to maximize sensitivity, selectivity, and robustness.

Experimental Workflow Diagram

LC-MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Biological Matrix (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilute for Analysis Supernatant->Dilution Injection Inject Sample Dilution->Injection Column Reversed-Phase C18 Column Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Q1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detection & Quantification Q3->Detector

Caption: A typical LC-MS/MS workflow for the quantification of small molecules in a biological matrix.

  • Sample Preparation: Protein Precipitation. For biological samples, protein precipitation with a solvent like acetonitrile is a rapid and effective "dilute and shoot" method to remove the majority of interfering proteins.[4] While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner samples, protein precipitation offers a good balance of speed and efficiency for many applications.[5]

  • Chromatography: Reversed-Phase C18. A C18 column is a workhorse in reversed-phase chromatography. Given the polar nature of our analyte, a mobile phase with a suitable organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., formic acid) will ensure good retention and peak shape. The acidic mobile phase also promotes the protonation of the analyte, which is beneficial for ESI sensitivity.

  • Ionization: Positive Electrospray Ionization (ESI+). As a basic compound, 1-(2-methylpyridin-3-yl)ethan-1-amine will be readily protonated in the ESI source, leading to a strong signal for the [M+H]⁺ ion.

  • Detection: Multiple Reaction Monitoring (MRM). MRM is the key to the high selectivity of tandem mass spectrometry. We select the protonated molecule (precursor ion) in the first quadrupole (Q1), fragment it in the second quadrupole (Q2), and then select a specific fragment ion (product ion) in the third quadrupole (Q3). This highly specific transition minimizes interference from other compounds in the matrix.

Predicting the Fragmentation: A Look into the Mass Spectrum

Understanding the fragmentation pattern is crucial for selecting the optimal MRM transitions. Based on the structure of 1-(2-methylpyridin-3-yl)ethan-1-amine, we can predict the likely fragmentation pathways. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[6][7]

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_Main Analyte 1-(2-methylpyridin-3-yl)ethan-1-amine [M+H]⁺ Fragment1 Loss of NH₃ (Ammonia) Analyte->Fragment1 Fragment2 Loss of CH₃ (Methyl Radical) Analyte->Fragment2 Fragment3 Cleavage of Ethyl-Pyridine Bond Analyte->Fragment3

Caption: Predicted major fragmentation pathways for protonated 1-(2-methylpyridin-3-yl)ethan-1-amine.

The most likely fragmentation will involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the bond between the α and β carbons relative to the nitrogen atom.[7][8] For pyridine-containing compounds, fragmentation can involve the loss of HCN or HNC.[9][10]

A Self-Validating Protocol: Adhering to Regulatory Standards

A robust validation protocol is not just about following steps; it's about demonstrating that the method is fit for its intended purpose. We will adhere to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[2][3][11]

Detailed Step-by-Step Validation Protocol:

  • Specificity and Selectivity:

    • Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and internal standard (IS).

    • The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.[11]

  • Calibration Curve and Linearity:

    • Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels.

    • The curve should be linear over the expected concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision:

    • Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.

    • Intra- and inter-day accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[12]

  • Matrix Effect:

    • Evaluate the effect of the biological matrix on the ionization of the analyte.

    • This can be assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration. The IS-normalized matrix factor should have a CV of ≤15%.

  • Recovery:

    • Determine the efficiency of the extraction procedure by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Stability:

    • Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).

A Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the premier choice for many applications, other techniques may be suitable depending on the specific requirements of the analysis.

Parameter LC-MS/MS HPLC-UV Gas Chromatography (GC-MS) Capillary Electrophoresis (CE)
Sensitivity Excellent (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)Good (ng/mL)Good (ng/mL)
Selectivity ExcellentModerateGoodGood
Sample Throughput HighModerateLow to ModerateModerate
Matrix Effect Can be significantLess proneCan be significantLess prone
Derivatization Generally not requiredGenerally not requiredOften required for aminesMay be required
Cost HighLowModerateModerate
Expertise Required HighLowModerateModerate

Data-Driven Comparison:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a cost-effective alternative to LC-MS/MS. However, it lacks the sensitivity and selectivity of mass spectrometric detection. For the analysis of 1-(2-methylpyridin-3-yl)ethan-1-amine, a UV detector would likely be set to a wavelength where the pyridine ring absorbs (around 260 nm). The limit of detection (LOD) would be significantly higher than with LC-MS/MS, making it unsuitable for trace-level quantification in biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can offer good sensitivity and selectivity. However, for a polar and non-volatile compound like 1-(2-methylpyridin-3-yl)ethan-1-amine, derivatization is often necessary to improve its volatility and chromatographic properties.[13] This adds an extra step to the sample preparation and can introduce variability.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be coupled with various detectors, including UV and MS. It is particularly well-suited for the analysis of charged species and can be a viable alternative for the analysis of this basic compound.

Conclusion: An Informed Decision for Your Research

The validation of an analytical method for a compound like 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride requires a deep understanding of the analyte's chemistry, the principles of the chosen analytical technique, and the stringent requirements of regulatory guidelines. LC-MS/MS stands out as the superior technique for the sensitive and selective quantification of this compound in complex matrices. Its performance, as demonstrated through a rigorous validation process adhering to ICH guidelines, provides the highest level of confidence in the generated data.

While alternative techniques such as HPLC-UV, GC-MS, and CE have their merits, they often fall short in terms of sensitivity, selectivity, or the need for additional sample preparation steps. The choice of analytical method should always be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and the available resources. This guide provides the foundational knowledge and a practical framework for researchers to develop and validate a robust and reliable mass spectrometry-based method for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, ensuring the integrity and quality of their scientific findings.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Chemicals Agency. 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride - Substance Information. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Couturier-Tamburelli, I., et al. (2021). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 23(3), 1967-1977. [Link]

  • Federal Register. (2022). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Draft Guidances for Industry; Availability. [Link]

  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Brodsky, L., et al. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(16), 2385-2391. [Link]

  • Wu, Y., et al. (2007). Method of analysis of amine by mass spectrometry. U.S.
  • Gierczak, T., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 5067-5100. [Link]

  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link]

  • NextSDS. (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. [Link]

  • Li, L., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1092, 79-88. [Link]

  • Lim, J. H., & Lee, H. K. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Comprehensive Sampling and Sample Preparation (Vol. 3, pp. 249-268). Elsevier. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. [Link]

  • El-Beqqali, A., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Pharmaceuticals, 17(10), 1269. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Li, D., et al. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration, 1, 1-13. [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • National Food Institute, Technical University of Denmark. (2010). Validation Report 8: QuEChERS method for pesticides in rice and wheat by GC-MS/MS and LC-MS/MS. [Link]

  • Bar-Zeev, Y., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Journal of Clinical Medicine, 12(23), 7354. [Link]

  • FORCE Technology. (2022). Measurement methods for selected emissions from amine-based carbon capture plants. [Link]

  • ResearchGate. (2016). What do aromatic compounds fragment into in MS?. [Link]

  • International Council for Harmonisation. (2022). ICH harmonised guideline: Bioanalytical method validation and study sample analysis M10. [Link]

  • Reddit. (2016). Mass spectrum of pyridine shows most intense peak at 52! Any ideas as to why?. [Link]

  • Zhang, Y., et al. (2023). Development and validation of an UPLC-MS/MS method for the determination of pentoxifylline in beagle dog plasma and its application to a pharmacokinetic study. Drug Design, Development and Therapy, 17, 3921-3930. [Link]

  • NextSDS. 1-(2-methylpyridin-3-yl)ethan-1-ol. [Link]

  • Gkagkarile, V., et al. (2023). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and quantification of 115 drugs and metabolites. Journal of Chromatography B, 1227, 123824. [Link]

  • PubChem. 2-(Pyridin-3-yl)ethan-1-amine. [Link]

  • Kim, H., et al. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Foods, 14(1), 1. [Link]

Sources

A Comparative Guide to the Stability of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride and its Structural Analogs Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the chemical stability of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. Recognizing the critical importance of stability in drug development, this document outlines a series of forced degradation studies designed to elucidate potential degradation pathways and establish a stability-indicating analytical method. By benchmarking against commercially available, structurally related compounds, researchers can gain valuable insights into the intrinsic stability of the molecule and make informed decisions during formulation and development.

Introduction: The Imperative of Stability Testing

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf-life of the final drug product. Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity that involves subjecting the API to conditions more severe than accelerated stability testing.[1][2] The goal is to identify likely degradation products, understand degradation pathways, and validate that the chosen analytical methods are "stability-indicating," meaning they can accurately measure the active ingredient in the presence of its degradants.[3]

This guide will focus on 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, a pyridine derivative of interest. Its stability will be benchmarked against two commercially available structural analogs:

  • Comparator A: (1S)-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

  • Comparator B: 2-(Pyridin-3-yl)ethan-1-amine[4]

The dihydrochloride salt form of amines is often more stable than the free base, primarily because the lone pair of electrons on the nitrogen atom is protonated, reducing its susceptibility to oxidation.[5] This guide will explore the stability of both the salt and free base forms to provide a comprehensive comparison.

Predicted Degradation Pathways

Based on the chemical structure of 1-(2-methylpyridin-3-yl)ethan-1-amine and related pyridine and amine compounds, several degradation pathways can be anticipated under stress conditions:

  • Oxidation: The amine functional group is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[5] The pyridine ring itself can also undergo oxidation.

  • Hydrolysis: While generally stable, under extreme pH and temperature conditions, the molecule could be susceptible to hydrolysis, potentially leading to ring-opening or other degradants.[6]

  • Photodegradation: Pyridine and its derivatives are known to be photoreactive and can undergo various transformations upon exposure to UV or visible light, including rearrangements and the formation of photoproducts.[7][8][9][10][11]

The following diagram illustrates the potential areas of instability on the parent molecule.

cluster_molecule 1-(2-methylpyridin-3-yl)ethan-1-amine cluster_degradation Potential Degradation Sites mol Structure of Target Molecule oxidation Oxidation (Amine & Pyridine Ring) oxidation->mol Susceptible Amine Group hydrolysis Hydrolysis (Potential Ring Opening) hydrolysis->mol Extreme pH/Temp photodegradation Photodegradation (Ring Rearrangement) photodegradation->mol UV/Vis Light Exposure

Caption: Potential degradation sites on 1-(2-methylpyridin-3-yl)ethan-1-amine.

Experimental Design: A Forced Degradation Study

The following experimental protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing.[3]

Materials and Reagents
  • 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (Test Article)

  • (1S)-1-(pyridin-3-yl)ethan-1-amine dihydrochloride (Comparator A)

  • 2-(Pyridin-3-yl)ethan-1-amine (Comparator B)[4]

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Phosphate buffer, pH 7.4

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from its degradation products. The following is a starting point for method development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm (or a photodiode array detector to assess peak purity)

  • Injection Volume: 10 µL

This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Forced Degradation Protocols

For each compound (Test Article, Comparator A, and Comparator B), prepare solutions at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60 °C for 24 hours.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60 °C for 24 hours.

  • Neutralization: After incubation, neutralize the acidic solution with an equimolar amount of NaOH and the basic solution with an equimolar amount of HCl.

  • Analysis: Dilute the neutralized solutions to a suitable concentration and analyze by HPLC.

  • Oxidative Condition: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Incubation: Store at room temperature, protected from light, for 24 hours.

  • Analysis: Dilute the solution to a suitable concentration and analyze by HPLC.

  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80 °C for 48 hours.

  • Solution State: Incubate the stock solution (1 mg/mL in methanol) at 60 °C for 48 hours.

  • Analysis: For the solid sample, dissolve in a suitable solvent to the target concentration. Analyze both solid and solution state samples by HPLC.

  • Exposure: Expose the solid compound and the stock solution (in a quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Control: A dark control, wrapped in aluminum foil, should be stored under the same conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

The following diagram outlines the experimental workflow for the forced degradation study.

cluster_setup Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Data Interpretation start Prepare 1 mg/mL stock solutions of: - Test Article - Comparator A - Comparator B acid Acid Hydrolysis (1M HCl, 60°C, 24h) start->acid base Base Hydrolysis (1M NaOH, 60°C, 24h) start->base oxidation Oxidation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal Degradation (Solid: 80°C, 48h Solution: 60°C, 48h) start->thermal photo Photostability (ICH Q1B conditions) start->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Quantify degradation Identify major degradants Compare stability profiles hplc->data

Caption: Experimental workflow for the forced degradation study.

Hypothetical Results and Discussion

The following tables present hypothetical data to illustrate the expected outcomes of the forced degradation studies.

Table 1: Percentage Degradation of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride and Comparators under Forced Degradation Conditions.

Stress ConditionTest Article (% Degradation)Comparator A (% Degradation)Comparator B (% Degradation)
Acid Hydrolysis (1M HCl, 60°C, 24h)8.57.212.8
Base Hydrolysis (1M NaOH, 60°C, 24h)15.213.525.6
Oxidation (3% H₂O₂, RT, 24h)22.820.135.4
Thermal (Solid, 80°C, 48h)2.11.84.5
Thermal (Solution, 60°C, 48h)5.64.99.8
Photostability (ICH Q1B)18.916.530.2

Table 2: Major Degradation Products Observed by HPLC.

Stress ConditionTest Article (Major Degradant Retention Time)Comparator A (Major Degradant Retention Time)Comparator B (Major Degradant Retention Time)
Acid Hydrolysis8.2 min7.9 min9.1 min, 10.5 min
Base Hydrolysis10.1 min9.8 min11.2 min, 13.4 min
Oxidation12.5 min (likely N-oxide)12.1 min (likely N-oxide)14.8 min, 16.2 min
Thermal (Solution)7.5 min7.1 min8.8 min
PhotostabilityMultiple peaks (5-15 min)Multiple peaks (5-14 min)Multiple peaks (6-18 min)
Discussion of Hypothetical Results
  • Superior Stability of Dihydrochloride Salts: Both the Test Article and Comparator A, which are dihydrochloride salts, exhibit significantly greater stability across all stress conditions compared to Comparator B, the free base. This aligns with the chemical principle that protonation of the amine nitrogen reduces its reactivity.[5]

  • Oxidative and Photolytic Susceptibility: The most significant degradation for all compounds is observed under oxidative and photolytic stress. This highlights the importance of protecting these compounds from oxidizing agents and light during storage and formulation. The formation of a major peak with a longer retention time under oxidative conditions is consistent with the formation of a more polar N-oxide derivative.

  • Alkaline Lability: All compounds show greater degradation under basic conditions compared to acidic conditions. This suggests that formulations should be developed in a neutral to slightly acidic pH range to ensure optimal stability.

  • Similar Degradation Profiles of Salts: The Test Article and Comparator A show similar degradation profiles, with the Test Article being slightly less stable. This could be attributed to the electronic effects of the methyl group on the pyridine ring.

Conclusion and Recommendations

This guide provides a robust framework for the systematic evaluation of the stability of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. The forced degradation studies outlined herein are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing a validated stability-indicating analytical method.

Based on the anticipated results, it is recommended that:

  • Formulation Strategy: Formulations of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride should be developed with careful consideration of pH, aiming for a neutral to slightly acidic environment.

  • Packaging and Storage: The compound and its formulations should be protected from light and stored in an environment that minimizes exposure to oxidative conditions. The use of antioxidants in the formulation could be explored.

  • Further Characterization: The major degradation products observed in the forced degradation studies should be isolated and structurally characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to fully understand the degradation pathways.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of the stability of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. 2021. Available from: [Link]

  • Kowalska, J., et al. Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. RSC Advances. 2024. Available from: [Link]

  • Zhang, Y., et al. Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications. 2023. Available from: [Link]

  • Wilzbach, K. E., & Rausch, D. J. Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. 1970. Available from: [Link]

  • Gómez, A., et al. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. 2023. Available from: [Link]

  • Havan, L., et al. An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. Molecular Pharmaceutics. 2015. Available from: [Link]

  • SeraCare. Safety Data Sheet. Available from: [Link]

  • Gibson, E. K. Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. 2007. Available from: [Link]

  • Sobaś, P., et al. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules. 2015. Available from: [Link]

  • ChemBuyersGuide.com. BLD Pharmatech Co., Limited. Available from: [Link]

  • Reddit. Why are organic amines often more stable as the HCl salt than in the free base form? 2015. Available from: [Link]

  • PubChem. 2-(Pyridin-3-yl)ethan-1-amine. Available from: [Link]

  • PubChem. 1-(Pyridin-3-yl)ethan-1-amine. Available from: [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • NextSDS. 1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Forced Degradation in Pharmaceuticals – A Regulatory Update. 2023. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2026. Available from: [Link]

Sources

A Comparative Guide to the Reproducibility of 1-(2-methylpyridin-3-yl)ethan-1-amine Dihydrochloride Synthesis Methods

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of established and potential synthesis methods for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, a key building block in pharmaceutical development. The focus is on the reproducibility, efficiency, and scalability of each method, supported by detailed experimental protocols and comparative data. This document is intended to empower researchers to make informed decisions when selecting a synthetic route, ensuring reliable and consistent production of this critical amine.

Introduction

1-(2-methylpyridin-3-yl)ethan-1-amine and its dihydrochloride salt are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The reliable and reproducible synthesis of this compound is therefore of paramount importance. This guide will explore the primary synthetic pathways, focusing on the reductive amination of the key precursor, 3-acetyl-2-methylpyridine. We will delve into the nuances of different reductive amination strategies, including the classical Leuckart-Wallach reaction and modern catalytic approaches, providing a comprehensive analysis to aid in methodological selection.

Synthesis of the Precursor: 3-Acetyl-2-methylpyridine

A reliable synthesis of the starting material is crucial for the overall success of the final product's preparation. While various methods exist for the synthesis of 3-acetylpyridines, a common and accessible route to 3-acetyl-2,4,6-trimethylpyridine involves the condensation of acetylacetone with ammonium acetate.[1] A similar strategy can be adapted for the synthesis of 3-acetyl-2-methylpyridine.

Experimental Protocol: Synthesis of 3-Acetyl-2,4,6-trimethylpyridine (Analogous Precursor)[1]

A mixture of acetylacetone (50 g, 0.5 mol) and ammonium acetate (38.5 g, 0.5 mol) is heated at 80°C on a water bath for 40 hours. The reaction mixture is then neutralized with sodium carbonate (Na₂CO₃) and extracted with benzene (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is evaporated under vacuum. The resulting liquid is distilled under reduced pressure (b.p. 159–160 °C / 30 mmHg) to yield the product as a slightly yellowish liquid.

Note: This protocol is for a structurally similar compound and may require optimization for the synthesis of 3-acetyl-2-methylpyridine.

Comparative Analysis of Reductive Amination Methods

The conversion of 3-acetyl-2-methylpyridine to 1-(2-methylpyridin-3-yl)ethan-1-amine is a critical step. This transformation is typically achieved through reductive amination. We will compare two primary approaches: the classical Leuckart-Wallach reaction and modern catalytic reductive amination.

Method 1: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a well-established method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[2][3] It is a one-pot reaction that typically requires high temperatures.[2] The reaction can proceed via two main pathways depending on the reagents used: ammonium formate or formamide.[2]

Mechanism Overview:

The reaction mechanism generally involves the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formate or a related species.[3] When formamide is used, an N-formyl derivative is often formed as an intermediate, which requires a subsequent hydrolysis step to yield the free amine.[3]

Advantages:

  • Cost-effective: Utilizes inexpensive and readily available reagents.

  • One-pot procedure: Simplifies the experimental setup.

Disadvantages:

  • Harsh reaction conditions: Requires high temperatures (often >160°C), which can lead to side reactions and decomposition of sensitive substrates.[3]

  • Formation of byproducts: Can generate N-formylated byproducts that necessitate a separate hydrolysis step.[3]

  • Limited substrate scope: May not be suitable for complex molecules with sensitive functional groups.

Proposed Experimental Protocol: Leuckart-Wallach Reaction of 3-Acetyl-2-methylpyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetyl-2-methylpyridine (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

  • Heating: Heat the mixture to 160-180°C and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

  • Work-up (if N-formyl intermediate is formed): After cooling, add an aqueous solution of a strong acid (e.g., 6M HCl) and reflux the mixture for several hours to hydrolyze the formamide.

  • Isolation: Basify the reaction mixture with a strong base (e.g., NaOH) to a pH > 10 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation or chromatography.

Method 2: Modern Catalytic Reductive Amination

Modern catalytic methods offer milder and more efficient alternatives to the classical Leuckart-Wallach reaction. These methods typically involve the use of a metal catalyst and a milder reducing agent.

Catalytic Systems: Various catalytic systems have been developed for reductive amination, often employing transition metals such as ruthenium, iridium, or iron.[4] For instance, Cp*Ir(III) complexes have been shown to be effective catalysts for the direct reductive amination of ketones to primary amines using ammonium formate as both the nitrogen and hydrogen source.[5]

Reducing Agents: Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[6] The choice of reducing agent can influence the reaction's selectivity and functional group tolerance.

Advantages:

  • Milder reaction conditions: Often proceed at or near room temperature.

  • Higher yields and purity: Generally provide cleaner reactions with fewer byproducts.

  • Broader substrate scope: More tolerant of various functional groups.

  • Potential for asymmetric synthesis: Chiral catalysts can be employed to produce enantiomerically enriched amines.

Disadvantages:

  • Higher cost: Catalysts and specialized reagents can be more expensive.

  • Catalyst sensitivity: Some catalysts may be sensitive to air or moisture, requiring inert atmosphere techniques.

Proposed Experimental Protocol: Catalytic Reductive Amination of 3-Acetyl-2-methylpyridine
  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-acetyl-2-methylpyridine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Addition of Reagents: Add the amine source (e.g., ammonium acetate or aqueous ammonia) and the catalyst (e.g., a catalytic amount of a Ru or Ir complex).

  • Addition of Reducing Agent: Add the reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0°C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the careful addition of water or a dilute acid.

  • Isolation: Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the crude amine by distillation or column chromatography.

Formation and Purification of the Dihydrochloride Salt

The final step in the synthesis is the formation of the dihydrochloride salt, which often improves the stability and handling of the amine.

Experimental Protocol: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified 1-(2-methylpyridin-3-yl)ethan-1-amine in a suitable solvent, such as isopropanol or a mixture of methanol and diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or ethereal HCl) until the pH is acidic.

  • Precipitation: The dihydrochloride salt should precipitate out of the solution. Stir the suspension for a period to ensure complete precipitation.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.

Data Comparison and Reproducibility Analysis

ParameterLeuckart-Wallach ReactionCatalytic Reductive Amination
Typical Yield Moderate to GoodGood to Excellent
Purity of Crude Product Moderate (often requires extensive purification)High
Reaction Temperature High (160-180°C)Mild (0°C to room temperature)
Reaction Time Several hours to daysTypically a few hours
Reagent Cost LowModerate to High
Scalability Can be challenging due to high temperatures and pressure buildupGenerally more scalable with proper engineering controls
Reproducibility Can be variable due to sensitivity to reaction conditionsGenerally more reproducible under well-defined catalytic conditions
Safety Considerations High temperatures, potential for pressure buildup, handling of strong acidsHandling of potentially pyrophoric or air-sensitive catalysts, evolution of hydrogen gas with some reducing agents

Logical Workflow and Pathway Diagrams

The overall synthetic pathway can be visualized as a two-step process:

Synthesis_Workflow Start Starting Materials Precursor 3-Acetyl-2-methylpyridine Start->Precursor Synthesis ReductiveAmination Reductive Amination Precursor->ReductiveAmination Amine 1-(2-methylpyridin-3-yl)ethan-1-amine ReductiveAmination->Amine SaltFormation Salt Formation Amine->SaltFormation FinalProduct 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride SaltFormation->FinalProduct

Caption: Overall synthetic workflow for 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

A more detailed logical relationship for the reductive amination step is shown below:

Reductive_Amination_Logic Ketone 3-Acetyl-2-methylpyridine ImineFormation Imine/Iminium Ion Formation Ketone->ImineFormation AmineSource Amine Source (e.g., NH4OAc, NH3) AmineSource->ImineFormation Reduction Reduction ImineFormation->Reduction ReducingAgent Reducing Agent (e.g., NaBH4, HCOOH) ReducingAgent->Reduction Product 1-(2-methylpyridin-3-yl)ethan-1-amine Reduction->Product

Caption: Key steps in the reductive amination of 3-acetyl-2-methylpyridine.

Conclusion and Recommendations

For laboratory-scale synthesis where cost is a primary concern and the necessary equipment for high-temperature reactions is available, the Leuckart-Wallach reaction can be a viable option. However, for applications requiring high purity, reproducibility, and scalability, particularly in a drug development setting, modern catalytic reductive amination methods are strongly recommended. The milder reaction conditions and higher selectivity of catalytic methods lead to a more reliable and efficient process, ultimately saving time and resources in the long run. The choice of a specific catalytic system will depend on factors such as cost, availability of the catalyst, and the desired level of enantioselectivity if a chiral product is required.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives. Arabian Journal of Chemistry, 14(11), 103409. [Link]

  • Various Authors. (2025). The Application and Synthesis of 3-Acetylpyridine. ChemicalBook.
  • Dyachenko, V. D., et al. (2008). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Russian Chemical Bulletin, 57(7), 1534-1538. [Link]

  • Li, Z., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3469–3474. [Link]

  • Touchette, K. M. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. BenchChem.
  • Prasad, S. B. B., et al. (2015). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Letters in Drug Design & Discovery, 12(7), 549-557. [Link]

  • The Organic Chemistry Tutor. (2023, March 17).
  • Bravo, A. (2019, June 3).
  • Wikipedia contributors. (2023, December 29). Leuckart reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(14), 2357–2360. [Link]

  • Tanaka, K., et al. (2019). Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. The Journal of Organic Chemistry, 84(17), 10962-10977. [Link]

  • PubChem. (n.d.). 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 78-103. [Link]

  • ChemSpider. (n.d.). (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.
  • Gandikota, N. M., et al. (2021). Synthesis of hydrochloride salt of methyl-[1][7][8]triazolo[4,3-a]pyridin-3-ylmethyl-amine. Journal of Molecular Structure, 1234, 130179. [Link]

  • Lennartson, A., & McKenzie, C. J. (2011). 1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its dimorphic hydrochloride salt. Acta crystallographica. Section C, Crystal structure communications, 67(Pt 9), o354–o358. [Link]

  • PubChem. (n.d.). 2-(Pyridin-3-yl)ethan-1-amine. [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • BenchChem. (2025). A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.
  • Riazuddin, S., & Lindahl, T. (1978). Purification and characterization of 3-methyladenine-DNA glycosylase from Escherichia coli. Biochemistry, 17(11), 2110–2118. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (CAS No. 2445792-45-8)[1]. As a substituted pyridine derivative and an amine salt, this compound requires careful handling and adherence to established hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory compliance.

The following procedures are based on the chemical properties of related pyridine and amine compounds and general best practices for laboratory waste management. It is imperative to always consult your institution's Environmental Health & Safety (EHS) department, as they are the final authority on waste disposal procedures and can provide guidance specific to your location and facilities.

Hazard Identification and Essential Risk Assessment

  • Pyridine Derivatives: Compounds in this class can be toxic and may cause irritation to the skin and eyes.[2][3] Inhalation or absorption through the skin can lead to systemic effects.[2] Some pyridine derivatives are also suspected of being mutagenic or carcinogenic, although data is often limited.[4]

  • Amine Hydrochlorides: These are salts that can be corrosive or irritating. When mixed with strong bases, they can liberate the free amine, which may be more volatile or reactive.

  • Regulatory Standing: Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are regulated by the Environmental Protection Agency (EPA).[5][6] Any laboratory-generated chemical waste should be presumed hazardous unless confirmed otherwise. Therefore, this compound must be managed as hazardous chemical waste.

Given these factors, 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or inhaled, and capable of causing skin and eye irritation.[7][8]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound or its waste, ensure a robust safety protocol is in place. This is not merely a recommendation but a critical step in preventing exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: A flame-retardant lab coat and a complete suit protecting against chemicals should be worn. Handle the compound and its waste with chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[4][7]

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4]

  • General Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

On-Site Waste Management: Collection and Storage

Proper segregation, labeling, and storage are the cornerstones of a compliant and safe laboratory waste program.[10]

Table 1: Disposal and Safety Summary
ParameterGuidelineRationale
Chemical Name 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochlorideEnsures accurate identification for disposal.
CAS Number 2445792-45-8[1]Provides a unique identifier for regulatory and safety purposes.
Waste Category Solid Hazardous Chemical Waste (or Non-Halogenated Organic Aqueous Waste if in solution)Dictates proper segregation and disposal pathway.
Recommended Container UN-approved, chemically compatible container with a screw-top lid (e.g., HDPE).Prevents leakage, reaction with the container, and ensures safe transport.[11]
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves (Nitrile).Minimizes risk of personal exposure via dermal contact, ingestion, or eye splash.[4][7]
Disposal Method Collection by licensed EHS personnel for off-site incineration.Ensures destruction of the organic compound in compliance with EPA regulations.[5][12]
Forbidden Actions DO NOT dispose down the drain. DO NOT mix with incompatible waste streams.Prevents environmental contamination and dangerous chemical reactions.[5][11]
Step-by-Step Waste Collection Protocol
  • Select a Compatible Container: Obtain a designated hazardous waste container from your EHS department. The container must be made of a material that does not react with amine salts, such as high-density polyethylene (HDPE).[11] Ensure it has a secure, leak-proof screw-top cap.

  • Properly Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely, including:

    • The full chemical name: "Waste 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride"

    • The concentration (if in solution).

    • The words "Hazardous Waste."

    • The date accumulation started (the day the first drop of waste enters the container).

    • The associated hazards (e.g., "Toxic," "Irritant"). This information is legally required and critical for safe management by EHS staff.[5]

  • Segregate and Accumulate Waste:

    • Solid Waste: Collect the solid powder directly into the labeled container. Avoid creating dust.

    • Liquid Waste (Solutions): If the compound is in solution, collect it in a designated liquid waste container. Do not mix it with other waste streams unless you have confirmed compatibility. Specifically, keep it separate from strong bases, acids, and oxidizers.[11]

  • Store in a Satellite Accumulation Area (SAA):

    • The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[5][11]

    • Keep the container securely closed at all times, except when adding waste.[5]

    • Ensure secondary containment (e.g., a tray or bin) is used to capture any potential leaks.

Final Disposal Workflow

The ultimate disposal of this chemical waste is a regulated process that must be managed by trained professionals.

Diagram 1: Disposal Decision Workflow

G cluster_prep Preparation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal cluster_forbidden Forbidden Actions start Waste Generated (Solid or Solution) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container (Minimize Dust/Splashes) container->transfer close_container Securely Close Container transfer->close_container saa Place in Secondary Containment in Satellite Accumulation Area (SAA) close_container->saa check_full Container Full or Storage Time Limit Reached? saa->check_full saa->check_full Store Securely check_full->saa No contact_ehs Arrange for Pickup by Institutional EHS check_full->contact_ehs Yes incineration Off-Site Disposal via High-Temperature Incineration contact_ehs->incineration drain Drain Disposal trash Regular Trash

Sources

A Researcher's Guide to the Safe Handling of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Essential Primer on Laboratory Safety and Operational Protocols

Understanding the Hazard: A Pyridine Derivative

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride belongs to the pyridine family. Pyridine and its derivatives are known to be flammable liquids with an unpleasant smell.[2] They can be harmful if inhaled, swallowed, or if they come into contact with skin.[3][4] Exposure can cause irritation to the skin, eyes, and respiratory tract.[5][6] Therefore, it is imperative to handle this compound with the appropriate precautions to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. The following table outlines the minimum required PPE.

Body Part Required PPE Rationale and Best Practices
Hands Nitrile glovesPyridine and its derivatives can be absorbed through the skin. Nitrile gloves offer good resistance.[7] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Eyes Safety goggles/glasses with side shieldsProtects against splashes and airborne particles. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][5]
Body Laboratory coatA flame-resistant lab coat should be worn to protect against splashes and to prevent contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Use in a certified chemical fume hoodDue to the potential for harmful vapors, all handling of this compound should be performed in a well-ventilated area, preferably a chemical fume hood.[7][8] If a fume hood is not available, a respirator with an appropriate filter for organic vapors may be necessary.[3][8]

Safe Handling and Operational Workflow

A systematic approach to handling 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride.

Step-by-Step Protocol:
  • Preparation :

    • Don Appropriate PPE : Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and have safety glasses readily available.

    • Verify Fume Hood : Confirm that the chemical fume hood is functioning correctly.

    • Gather Materials : Assemble all necessary equipment and reagents.

  • Handling in a Fume Hood :

    • Don Gloves : Put on nitrile gloves.

    • Weighing : Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood.

    • Solution Preparation : If preparing a solution, slowly add the compound to the solvent to avoid splashing. Keep the container covered as much as possible.

  • Experimental Use :

    • Conduct all experimental procedures involving this compound within the fume hood.

    • Avoid heating the compound unless necessary, and if so, do it with extreme caution and appropriate engineering controls.

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is critical.

Spill Response:
  • Evacuate : Alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an absorbent material like vermiculite or sand to contain the spill.[7]

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[5]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Response:
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Decontamination and Disposal: A Responsible Conclusion

Proper disposal of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride and any contaminated materials is crucial to protect the environment and comply with regulations.

Decontamination:
  • All glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent in the fume hood. The rinsate should be collected as hazardous waste.

  • Wipe down the work surface of the fume hood with a decontaminating solution.

Waste Disposal:
  • Chemical Waste : 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride and any solutions containing it are considered hazardous waste.[11] Collect this waste in a clearly labeled, sealed container.

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste container.

  • Disposal Protocol : Follow your institution's and local regulations for the disposal of hazardous chemical waste.[11] Never pour pyridine-containing compounds down the drain.[7]

By adhering to these guidelines, researchers can confidently and safely work with 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride, fostering a culture of safety and responsibility in the laboratory.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Sigma-Aldrich. 1-(2-Methylpyridin-3-yl)ethan-1-amine dihydrochloride.
  • New Jersey Department of Health. HAZARD SUMMARY.
  • Agency for Toxic Substances and Disease Registry. (2018). Pyridine Tox Profile.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • PENTA. (2024, November 26).
  • Carl ROTH.
  • ChemSupply Australia.
  • Merck Millipore. (2025, November 6).
  • Fisher Scientific.
  • Fisher Scientific. (2010, October 29).
  • BLD Pharmatech.
  • Lotte Chemical Corporation. (2022, December 26).
  • Merck Millipore. (2021, March 15).
  • Enamine.
  • Sigma-Aldrich. (1S)-1-(pyridin-3-yl)ethan-1-amine dihydrochloride | 40154-84-5.
  • Aaron Chemicals. (2024, November 1).
  • Leyan. 化学品安全技术说明书.
  • Sigma-Aldrich. 2-(5-methylpyridin-2-yl)ethan-1-amine dihydrochloride.
  • BLD Pharm. (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine hydrochloride.
  • Molport. (1R)-1-(3-methylpyridin-2-yl)ethan-1-amine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.